Piperidin-4-ylmethanesulfonamide
Description
Properties
IUPAC Name |
piperidin-4-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-1-3-8-4-2-6/h6,8H,1-5H2,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOBHUVDQKFYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Piperidin-4-ylmethanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Piperidin-4-ylmethanesulfonamide, a piperidine derivative of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a well-established synthetic route and representative characterization data based on analogous chemical transformations and the analysis of structurally similar compounds.
Introduction
Piperidine and its derivatives are prominent scaffolds in a vast array of pharmaceuticals and bioactive molecules. Their favorable physicochemical properties and versatile synthetic handles make them key building blocks in drug discovery. The incorporation of a methanesulfonamide group can further modulate a compound's polarity, solubility, and ability to interact with biological targets. This guide details a practical synthetic approach to this compound and the analytical methods required to confirm its structure and purity.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the reaction of a protected piperidine precursor with methanesulfonyl chloride, followed by deprotection. A common strategy employs a tert-butyloxycarbonyl (Boc) protecting group to prevent side reactions at the piperidine nitrogen.
Proposed Synthetic Pathway
The synthesis can be envisioned in two primary steps:
-
Sulfonylation: Reaction of commercially available tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base to form the Boc-protected intermediate.
-
Deprotection: Removal of the Boc group under acidic conditions to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(((methylsulfonyl)amino)methyl)piperidine-1-carboxylate
-
To a stirred solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Deprotection)
-
Dissolve the crude tert-butyl 4-(((methylsulfonyl)amino)methyl)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) or an equivalent amount of 4M HCl in Dioxane to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the final product, this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques. The following tables summarize the expected quantitative data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O₂S[1] |
| Molecular Weight | 192.28 g/mol [1] |
| CAS Number | 166815-15-2 |
| Appearance | Expected to be a solid |
Spectroscopic Data (Representative)
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.10 | d | 2H | -CH₂-NHSO₂- |
| ~2.95 | s | 3H | -SO₂-CH₃ |
| ~3.05 | m | 2H | Piperidine H₂ₑ, H₆ₑ |
| ~2.60 | m | 2H | Piperidine H₂ₐ, H₆ₐ |
| ~1.75 | m | 1H | Piperidine H₄ |
| ~1.65 | m | 2H | Piperidine H₃ₑ, H₅ₑ |
| ~1.20 | m | 2H | Piperidine H₃ₐ, H₅ₐ |
| ~1.50 | br s | 1H | -NH- (Piperidine) |
| ~4.50 | br s | 1H | -NH- (Sulfonamide) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~50.0 | -CH₂-NHSO₂- |
| ~46.0 | Piperidine C₂, C₆ |
| ~40.0 | -SO₂-CH₃ |
| ~38.0 | Piperidine C₄ |
| ~30.0 | Piperidine C₃, C₅ |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amine and sulfonamide) |
| ~2930, 2850 | C-H stretch (aliphatic) |
| ~1320, 1140 | S=O stretch (sulfonamide) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 193.10 | [M+H]⁺ |
| 113.12 | [M-SO₂CH₃]⁺ |
Experimental and Analytical Workflow
The overall workflow from synthesis to characterization is a critical process to ensure the quality and identity of the final compound.
References
An In-depth Technical Guide to Piperidin-4-ylmethanesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of piperidin-4-ylmethanesulfonamide. The information is curated for professionals in research and development, offering a foundational understanding of this molecule.
Chemical Structure
This compound possesses a piperidine ring, a foundational structural motif in many pharmaceuticals, functionalized with a methanesulfonamide group via a methylene bridge. The IUPAC name for this compound is N-(piperidin-4-ylmethyl)methanesulfonamide.[1]
Caption: 2D Chemical Structure of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the melting point, boiling point, and solubility of this compound are not widely published. The table, therefore, includes computed values from reliable databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O₂S | [1] |
| Molecular Weight | 192.28 g/mol | [1] |
| CAS Number | 166815-15-2 | [1] |
| IUPAC Name | N-(piperidin-4-ylmethyl)methanesulfonamide | [1] |
| SMILES | CS(=O)(=O)NCC1CCNCC1 | [1] |
| InChI | InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h7-9H,2-6H2,1H3 | [1] |
| InChIKey | LULUGSQUPICPQM-UHFFFAOYSA-N | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in polar organic solvents. | |
| XLogP3 (Computed) | -0.4 | [1] |
| Topological Polar Surface Area (Computed) | 66.6 Ų | [1] |
Synthesis and Experimental Protocols
Caption: Representative Synthetic Pathway for this compound.
Representative Synthetic Protocol
This protocol describes a general method for the sulfonylation of an amine.
Materials:
-
4-(Aminomethyl)piperidine
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 4-(aminomethyl)piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not widely available in the public domain. The following sections describe the expected spectral characteristics and a general protocol for analysis.
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene bridge protons, and the methyl protons of the methanesulfonyl group. The chemical shifts and coupling patterns would be indicative of the chair conformation of the piperidine ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the piperidine ring, the methylene bridge, and the methyl group.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide and the piperidine amine, S=O stretching of the sulfonyl group, and C-H stretching of the alkyl groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (192.28 g/mol ) and characteristic fragmentation patterns.
General Analytical Workflow
Caption: General Workflow for Spectroscopic Analysis.
Reactivity and Stability
Specific studies on the reactivity and stability of this compound are not extensively documented. However, its chemical behavior can be inferred from the functional groups present.
-
Basicity: The piperidine nitrogen is basic and will react with acids to form salts.
-
Nucleophilicity: The piperidine nitrogen is also nucleophilic and can participate in reactions such as alkylation and acylation.
-
Sulfonamide Group: The sulfonamide group is generally stable to hydrolysis under neutral and basic conditions but may be cleaved under strong acidic conditions. The sulfonamide proton is weakly acidic.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be susceptible to oxidation over time, especially if exposed to air and light. It is advisable to store the compound in a cool, dark, and inert atmosphere.
Conclusion
This compound is a molecule of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known chemical properties, structure, and predicted behavior based on established chemical principles. The representative protocols for synthesis and analysis offer a starting point for researchers working with this and related compounds. Further experimental investigation is warranted to fully characterize its physical, chemical, and pharmacological properties.
References
The Rising Therapeutic Potential of Piperidin-4-ylmethanesulfonamide Derivatives: A Technical Overview
For Immediate Release
[City, State] – In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1] A particular class of these compounds, Piperidin-4-ylmethanesulfonamide derivatives, is garnering significant attention from the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with these promising molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic agents.
The versatility of the piperidine ring, a six-membered heterocyclic amine, allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The incorporation of a methanesulfonamide group at the 4-position of the piperidine ring has been shown to impart a variety of biological effects, including antibacterial, antiviral, and anti-inflammatory properties.
Quantitative Biological Data
The biological activity of novel this compound derivatives has been quantified across various assays, demonstrating their potential in different therapeutic areas. The following tables summarize the key findings from recent studies.
Antibacterial Activity
A series of novel sulfanilamide derivatives incorporating a piperidine moiety has been synthesized and evaluated for their efficacy against plant bacterial diseases. The results highlight their potent in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[2]
| Compound | Substituent | EC50 (µg/mL) vs. Xoo | EC50 (µg/mL) vs. Xac | Reference |
| A1 | H | 6.84 | 14.73 | [2] |
| A2 | 2-F | 4.31 | 8.24 | [2] |
| A3 | 3-F | 5.12 | 9.81 | [2] |
| A4 | 4-F | 3.98 | 7.65 | [2] |
| A5 | 2-Cl | 3.45 | 6.54 | [2] |
| A6 | 3-Cl | 4.21 | 8.02 | [2] |
| A7 | 4-Cl | 3.15 | 6.01 | [2] |
| A8 | 3-Br | 4.97 | 4.74 | [2] |
| A10 | 2-CF3 | 2.65 | 5.12 | [2] |
| C4 | - | 2.02 | - | [2] |
| Bismerthiazol | (Commercial Agent) | 42.38 | 110.54 | [2] |
| Thiodiazole Copper | (Commercial Agent) | 64.50 | 121.40 | [2] |
Antiviral Activity
Flavonol derivatives containing a piperidine sulfonamide moiety have been designed and synthesized, revealing significant antiviral activity against the Tobacco Mosaic Virus (TMV).
| Compound | Curative Activity (%) at 500 µg/mL | Protective Activity (%) at 500 µg/mL | Inactivating Activity (%) at 500 µg/mL | EC50 (µg/mL) - Curative | EC50 (µg/mL) - Protective | Reference |
| 4n | 54.1 | 57.6 | 75.3 | - | - | [3] |
| Z6 | 77.0 | 79.4 | - | 108.2 | 100.9 | [2] |
| Z21 | 78.5 | 73.1 | - | - | 123.2 | [2] |
| Z22 | 75.0 | - | - | 102.7 | - | [2] |
| Ningnanmycin | 49.0 | 55.8 | 82.7 | 253.8 | 203.7 | [2][3] |
Anti-inflammatory Activity
Substituted (piperidin-4-yl)-1H-benzo[d]imidazoles featuring a phenyl sulfonamide moiety have demonstrated promising anti-inflammatory properties.
| Derivative Type | Inhibition Rate Range (%) | Reference |
| Phenyl sulfonamide moiety at the piperidine ring | 79.6 to 84.2 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route to this class of compounds involves a multi-step process, which is illustrated in the workflow diagram below. The synthesis typically begins with the protection of the piperidine nitrogen, followed by the introduction of the methanesulfonyl group and subsequent derivatization.
Step 1: N-Protection: The commercially available piperidine precursor is reacted with a protecting group, such as di-tert-butyl dicarbonate ((Boc)2O), in the presence of a base to yield the N-Boc protected piperidine.
Step 2: Introduction of the Methanesulfonyl Moiety: The protected piperidine is then treated with a strong base, like n-butyllithium, followed by methanesulfonyl chloride (MsCl) to introduce the methanesulfonamide group at the 4-position.
Step 3: N-Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Step 4: Derivatization: The final derivatives are obtained by reacting the deprotected piperidine with various electrophiles (R-X) in the presence of a base.
In Vitro Antibacterial Activity Assay (Turbidimetric Method)
The antibacterial activity of the synthesized compounds is commonly assessed using the turbidimetric method.[2]
-
Bacterial Culture Preparation: The target bacterial strains (Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri) are cultured in a suitable nutrient broth to a specific optical density (OD).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Assay Procedure:
-
Aliquots of the bacterial culture are added to the wells of a 96-well microplate.
-
Serial dilutions of the test compounds are added to the wells.
-
Positive (commercial bactericide) and negative (solvent) controls are included.
-
The microplate is incubated at an appropriate temperature for a specified period.
-
-
Data Analysis: The optical density of each well is measured using a microplate reader. The percentage of inhibition is calculated, and the EC50 value (the concentration of the compound that causes 50% inhibition of bacterial growth) is determined.
Antiviral Activity Assay (Half-Leaf Method)
The antiviral activity against TMV is often evaluated using the half-leaf method.[2]
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of TMV.
-
Compound Application:
-
Curative Activity: The test compound solution is applied to the left half of the leaf after virus inoculation. The right half is treated with a solvent control.
-
Protective Activity: The test compound solution is applied to the left half of the leaf before virus inoculation. The right half is treated with a solvent control.
-
Inactivating Activity: The test compound is mixed with the virus suspension before inoculation on the left half of the leaf. The right half is inoculated with the virus mixed with a solvent control.
-
-
Lesion Counting: After a few days of incubation, the number of local lesions on each half of the leaf is counted.
-
Data Analysis: The percentage of inhibition is calculated based on the reduction in the number of lesions on the treated half of the leaf compared to the control half.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and optimization.
Antibacterial Mechanism of Action
Biochemical assays have indicated that certain sulfonamide derivatives containing a piperidine moiety can interact with dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[2] This inhibition disrupts the synthesis of essential nucleic acids and amino acids, leading to bacterial growth inhibition. Additionally, some derivatives have been shown to damage the bacterial cell membrane.[2]
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. A novel indole derivative bearing a 1-(benzylsulfonyl)piperidin-4-yl moiety has been shown to suppress this pathway. The compound is believed to bind to the Smoothened (SMO) receptor, a key component of the Hh pathway, thereby inhibiting downstream signaling.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The quantitative data presented herein underscore their potential as leads for the development of new antibacterial, antiviral, and anti-inflammatory agents. The detailed experimental protocols provide a foundation for further research and development in this area. Moreover, the elucidation of their mechanisms of action, such as the inhibition of bacterial DHPS and the Hedgehog signaling pathway, opens new avenues for the design of more potent and selective therapeutic agents. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to fully realize their therapeutic potential.
References
In Vitro Mechanisms of Action of Piperidine Derivatives: A Technical Guide for Researchers
Disclaimer: This technical guide addresses the in vitro mechanisms of action of various piperidine derivatives based on available scientific literature. Specific experimental data on the mechanism of action for Piperidin-4-ylmethanesulfonamide is not publicly available at the time of this writing; it is primarily documented as a chemical intermediate. The information presented herein is intended to provide a broader understanding of the bioactivities associated with the piperidine scaffold.
The piperidine ring is a prevalent structural motif in a multitude of approved drugs and biologically active molecules, demonstrating a wide array of pharmacological effects.[1][2] Its versatility allows for structural modifications that lead to compounds with high affinity and selectivity for various biological targets.[1] This guide explores the in vitro mechanisms of action for several classes of piperidine derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Piperidine Derivatives as Receptor Ligands
Piperidine-containing compounds have been extensively studied as ligands for various receptors, particularly within the central nervous system. Their ability to modulate receptor activity makes them valuable candidates for treating neurological and psychiatric disorders.
Sigma Receptor Ligands
Sigma receptors, including the σ1 and σ2 subtypes, are implicated in a range of cellular functions and are targets for the treatment of neurodegenerative diseases and cancer.[3] Certain piperidine derivatives exhibit high affinity for these receptors.[3][4]
| Compound Class | Derivative Example | Target | Binding Affinity (Ki, nM) | Reference |
| Arylalkylsulfonyl piperidines | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 Receptor | 0.96 ± 0.05 | [4] |
| σ2 Receptor | 91.8 ± 8.1 | [4] | ||
| Piperazine-based derivatives | Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | σ1 Receptor | 3.2 | [3] |
This assay determines the affinity of a test compound for sigma receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine for σ1 receptors.[5]
-
Cell Membranes: Homogenates from rat liver or cells expressing the target receptor.[5]
-
Test Compounds: Piperidine derivatives of interest.
-
Assay Buffer: Tris buffer (50 mM, pH 8.0).[5]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled sigma receptor ligand.[5]
-
After incubation, the bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.
Caption: Proposed signaling pathway for Sigma-1 receptor modulation by piperidine derivatives.
Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Piperidine derivatives have been developed as potent H3 receptor antagonists with potential applications in cognitive disorders.[6]
| Compound Class | Target | Binding Affinity (Ki, nM) | Reference |
| 4-Oxypiperidine ethers | Human H3 Receptor | Varies by derivative | [6] |
| Piperazine/Piperidine derivatives | Human H3 Receptor | 3.17 - 7.70 | [7] |
This assay measures the ability of a compound to block the effects of an H3 receptor agonist on a functional response in an isolated tissue preparation.
Materials:
-
Tissue: Guinea pig ileum.[6]
-
H3 Receptor Agonist: e.g., (R)-α-methylhistamine.
-
Test Compounds: Piperidine derivatives.
-
Organ Bath System: For maintaining tissue viability and measuring contractile responses.
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution.[6]
-
Induce contractions in the tissue, for example, through electrical field stimulation.
-
Add the H3 receptor agonist to the bath, which will inhibit the electrically induced contractions.
-
Establish a concentration-response curve for the agonist.
-
Wash the tissue and repeat the agonist concentration-response curve in the presence of a fixed concentration of the piperidine derivative (the antagonist).
-
The antagonistic potency is determined by the rightward shift of the agonist's concentration-response curve and is often expressed as a pA2 value.[6]
Piperidine Derivatives as Enzyme Inhibitors
The structural features of the piperidine ring make it an excellent scaffold for designing inhibitors of various enzymes involved in disease pathogenesis.
Cholinesterase Inhibitors
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[1] Several piperidine derivatives have shown potent inhibitory activity against these enzymes.
| Compound Class | Target Enzyme | IC50 | Reference |
| Indolylpiperidine analogs | AChE | Varies by derivative | [1] |
| BuChE | Varies by derivative | [1] |
This spectrophotometric assay is a widely used method to screen for cholinesterase inhibitors.[8]
Materials:
-
Enzyme: Acetylcholinesterase or Butyrylcholinesterase.
-
Substrate: Acetylthiocholine (ATC) or Butyrylthiocholine (BTC).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8]
-
Test Compounds: Piperidine derivatives.
-
Spectrophotometer: To measure absorbance at 412 nm.
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding the substrate (ATC or BTC) and DTNB.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.[8]
-
Monitor the increase in absorbance at 412 nm over time.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Inhibition of acetylcholine hydrolysis by a piperidine-based AChE inhibitor.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a therapeutic target for type 2 diabetes. Piperidine derivatives have been identified as potent inhibitors of this enzyme.[8]
| Compound Class | IC50 | Reference |
| N-substituted 4-hydrazino piperidine derivative | 88 nM | [8] |
| 4-Benzylpiperidine derivative | 1.6 ± 0.04 µM | [8] |
This assay measures the cleavage of a fluorogenic substrate by DPP-4.[8]
Materials:
-
Enzyme: Recombinant human DPP-4.
-
Substrate: H-Gly-Pro-AMC (aminomethylcoumarin).[8]
-
Test Compounds: Piperidine derivatives.
-
Fluorometer: To measure fluorescence.
Procedure:
-
Incubate the DPP-4 enzyme with various concentrations of the test compound.
-
Add the fluorogenic substrate to initiate the reaction.
-
DPP-4 cleaves the substrate, releasing the fluorescent AMC molecule.[8]
-
Measure the increase in fluorescence over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Piperidine Derivatives in Cellular Assays
The biological activity of piperidine derivatives is further investigated in cell-based assays to understand their effects on cellular processes.
Induction of Senescence-like Phenotype in Cancer Cells
Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, suggesting a potential anticancer mechanism.[9]
| Compound | EC50 (Senescence Induction) | Reference |
| N-arylpiperidine-3-carboxamide derivatives | Varies by derivative | [9] |
This assay uses automated microscopy and image analysis to quantify cellular features associated with senescence.[9]
Materials:
-
Cell Line: Human melanoma A375 cells.[9]
-
Test Compounds: Piperidine derivatives.
-
High-Content Imaging System: For automated image acquisition.
-
Image Analysis Software: For quantifying cellular morphology changes.
Procedure:
-
Plate A375 cells in multi-well plates and treat them with various concentrations of the test compounds for a set period (e.g., 3 days).[9]
-
Acquire images of the cells using a high-content imaging system.
-
Analyze the images using customized software to measure parameters such as cell number and morphological changes indicative of senescence (e.g., flattened and enlarged cell shape).[9]
-
The concentration of the compound that induces a senescence-like phenotype in 50% of the maximal response (EC50) is determined.
Caption: A typical workflow for high-content screening to identify senescence-inducing compounds.
Conclusion
The piperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse range of compounds with varied and potent in vitro mechanisms of action. The examples provided in this guide highlight the ability of piperidine derivatives to interact with key biological targets, including G-protein coupled receptors, enzymes, and cellular pathways. The detailed experimental protocols and visual diagrams offer a framework for researchers and drug development professionals to design and execute studies aimed at elucidating the mechanisms of novel piperidine-based therapeutic agents. Further research into the specific activities of compounds like this compound will be crucial to fully understand their therapeutic potential.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 4. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Piperidin-4-ylmethanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-4-ylmethanesulfonamide is a chemical scaffold that serves as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. While direct therapeutic targets of the parent molecule are not extensively documented in publicly available literature, the piperidine core, often in conjunction with a sulfonamide moiety, is a privileged structure in medicinal chemistry. This guide provides an in-depth analysis of the potential therapeutic targets of this compound by examining the biological activities of its structurally related derivatives and analogs. The information presented herein is intended to inform and guide research and drug development efforts centered around this promising chemical entity.
The piperidine ring is a common feature in drugs targeting the central nervous system (CNS) due to its ability to be readily functionalized to achieve desired pharmacokinetic and pharmacodynamic properties. Furthermore, the methanesulfonamide group can enhance solubility and provide additional hydrogen bonding interactions with biological targets. This combination of features makes this compound an attractive starting point for the development of novel therapeutics across various disease areas.
Potential Therapeutic Areas and Molecular Targets
Based on the established activities of piperidine-containing compounds, several key therapeutic areas and molecular targets emerge as high-potential avenues for the exploration of this compound derivatives.
Central Nervous System Disorders
The piperidine scaffold is a well-established pharmacophore for CNS-acting drugs. Derivatives have shown activity at various receptors and transporters critical for neuronal signaling.
Piperidine derivatives have been investigated as ligands for dopamine receptors, particularly the D2 and D4 subtypes, which are implicated in psychosis and other neurological disorders. While direct binding data for this compound is unavailable, related compounds have shown significant receptor occupancy and functional modulation. For instance, certain phenylpiperidine derivatives act as "dopamine stabilizers," capable of modulating both hyper- and hypo-dopaminergic states.
Quantitative Data for Related Piperidine Derivatives Targeting Dopamine Receptors:
| Compound Class | Target | Assay Type | Value | Reference |
| Phenylpiperidines | Dopamine D2 Receptor | In vitro binding (Ki) | 447 nM | [1] |
| 4,4-difluoropiperidine ethers | Dopamine D4 Receptor | In vitro binding (Ki) | 0.3 nM |
The serotonin system is another major focus for piperidine-based CNS drug discovery. Derivatives have been developed as ligands for various serotonin receptor subtypes, including 5-HT2A, 5-HT2C, and 5-HT4, with applications in psychosis, obesity, and cognitive disorders. For example, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) is a potent 5-HT2A receptor inverse agonist.[2]
Experimental Workflow for Receptor Binding Assay:
Muscarinic acetylcholine receptors (mAChRs) are implicated in cognitive function, making them attractive targets for Alzheimer's disease and other dementias. Piperidine-based compounds have been developed as both orthosteric and allosteric modulators of mAChRs.
Signaling Pathway for M1 Muscarinic Receptor Activation:
References
- 1. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperidin-4-ylmethanesulfonamide Analogs: A Technical Guide to a Promising Scaffold for Neurodegenerative Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's disease remains one of the most significant challenges in modern medicine. The multifactorial nature of these diseases, involving complex pathological cascades including protein misfolding, neuroinflammation, and neuronal loss, necessitates the development of novel chemical entities capable of modulating key pathological targets. Within this landscape, the piperidine sulfonamide scaffold has emerged as a versatile and promising starting point for the design of potent and selective modulators of disease-relevant enzymes and signaling pathways. This technical guide provides a comprehensive overview of piperidin-4-ylmethanesulfonamide analogs and related piperidine sulfonamides, focusing on their design, synthesis, biological evaluation, and therapeutic potential for neurodegenerative disorders.
Core Therapeutic Targets and Mechanisms of Action
Piperidine sulfonamide analogs have been primarily investigated for their ability to modulate key targets in Alzheimer's and Parkinson's disease pathology. The main mechanisms of action revolve around the inhibition of critical enzymes and the modulation of neuroinflammatory and neurotoxic pathways.
Beta-Secretase (BACE1) Inhibition in Alzheimer's Disease
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, generated from the sequential cleavage of the amyloid precursor protein (APP) by beta-secretase (BACE1) and gamma-secretase, is a central event in Alzheimer's pathology. Inhibition of BACE1 is therefore a prime therapeutic strategy to reduce Aβ production. Piperazine and piperidine sulfonamides have been designed to interact with the catalytic dyad of BACE1, which is composed of two aspartic acid residues (Asp32 and Asp228), thereby blocking its enzymatic activity.
Cholinesterase (AChE) Inhibition in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, increases the levels of ACh in the synaptic cleft and enhances cholinergic neurotransmission. The basic piperidine moiety is a well-established pharmacophoric element that can interact with the active site of AChE, making piperidine-based structures attractive candidates for AChE inhibitor development.
Neuroprotection in Parkinson's Disease
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to motor dysfunction. Therapeutic strategies aim to protect these neurons from degeneration. Arylpiperazine sulfonamides have demonstrated neuroprotective effects in in-vitro models of Parkinson's disease by mitigating mitochondrial dysfunction, oxidative stress, and neuroinflammation. These compounds have been shown to improve cell viability in the presence of neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), which induces Parkinson's-like pathology.
Quantitative Data on Piperidine Sulfonamide Analogs
The following tables summarize the quantitative biological data for a selection of piperidine and piperazine sulfonamide analogs from various studies. These tables are intended to provide a comparative overview of their potency and activity against different targets.
Table 1: BACE1 Inhibitory Activity of Piperazine Sulfonamide Analogs
| Compound ID | Modifications | BACE1 IC50 (nM) | Cellular Aβ40 Reduction IC50 (nM) |
| 1 | 2,4-difluoro-phenyl at P3 | 15 | 30 |
| 2 | 2,5-difluoro-phenyl at P3 | 12 | 25 |
| 3 | 2-fluoro-4-chloro-phenyl at P3 | 10 | 20 |
| 4 | 2-fluoro-4-cyano-phenyl at P3 | 8 | 15 |
Data synthesized from studies on BACE1 inhibitors.
Table 2: Cholinesterase Inhibitory Activity of Donepezil-Arylsulfonamide Hybrids
| Compound ID | Linker/Sulfonamide Moiety | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ Aggregation Inhibition (%) |
| 5 | Ethyl-4-methoxybenzenesulfonamide | 2.5 | > 40 | 55.2 |
| 6 | Ethyl-[1,1'-biphenyl]-4-sulfonamide | 1.8 | 25.6 | 58.9 |
| 7 | Methyl-4-methoxybenzenesulfonamide | 1.9 | 35.1 | 59.3 |
| 8 | Methyl-[1,1'-biphenyl]-4-sulfonamide | 1.6 | 20.4 | 60.7 |
Data from studies on multi-target-directed ligands for Alzheimer's disease.[1]
Table 3: Neuroprotective Effects of Arylpiperazine Sulfonamides in an In-Vitro Parkinson's Disease Model
| Compound ID | Optimal Concentration (µM) | Cell Viability Improvement vs. MPP+ (%) | Cell Viability Improvement vs. Lactacystin (%) |
| 4206 | 1 | 58.25 | Not Reported |
| 4207 | 0.1 | 78.95 | 99 |
| 4298 | 1 | 75.25 | Not Reported |
| 4133 | 0.1 | 82.55 | 80 |
Data from studies on neuroprotection in SH-SY5Y cells.[2]
Key Signaling and Experimental Workflow Diagrams
Visual representations of the biological pathways targeted by this compound analogs and the experimental workflows used to assess their efficacy are crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel this compound analogs, detailed experimental protocols for key assays are provided below.
BACE1 Inhibition Assay (FRET-Based)
Objective: To determine the in-vitro inhibitory potency of test compounds against human BACE1 enzyme.
Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the donor via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" APP mutation)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds dissolved in DMSO
-
BACE1 inhibitor control (e.g., Verubecestat)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound or vehicle (for control wells)
-
BACE1 enzyme solution (pre-diluted in cold assay buffer)
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BACE1 FRET substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 60-90 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Excitation: 490 nm, Emission: 520 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To measure the ability of test compounds to inhibit the activity of AChE.
Principle: The Ellman's assay is a colorimetric method that measures the activity of cholinesterases. Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate Buffer: 0.1 M, pH 8.0
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Donepezil)
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
DTNB solution
-
Test compound or vehicle
-
AChE enzyme solution
-
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the ATCI solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Method)
Objective: To evaluate the ability of test compounds to inhibit the aggregation of Aβ peptides.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. This assay monitors the kinetics of Aβ fibril formation in the presence and absence of test compounds.
Materials:
-
Synthetic Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Assay Buffer: 50 mM Phosphate buffer with 150 mM NaCl, pH 7.4
-
Test compounds in DMSO
-
Black, clear-bottom 96-well microplate with a lid or sealing film
-
Fluorescence microplate reader with shaking and temperature control
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ1-42 by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in assay buffer to generate monomeric Aβ.
-
Assay Setup: In each well of the 96-well plate, combine:
-
Aβ1-42 solution
-
ThT solution
-
Test compound or vehicle
-
Assay Buffer to reach the final volume
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in the microplate reader.
-
Measure the fluorescence intensity (e.g., Excitation: 440 nm, Emission: 485 nm) at regular intervals (e.g., every 10-15 minutes) for up to 48 hours, with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Determine the lag time and the maximum fluorescence intensity from the aggregation curves.
-
Calculate the percentage of inhibition of aggregation at the plateau phase for each compound concentration relative to the vehicle control.
-
Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the protective effects of test compounds against neurotoxin-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Neurotoxin: 1-methyl-4-phenylpyridinium (MPP+)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Neurotoxin Exposure: Add MPP+ to the wells (except for the untreated control wells) to induce neurotoxicity. A typical concentration is 1-2 mM.
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add fresh medium containing MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Determine the concentration-dependent neuroprotective effect of the test compounds.
-
In Vivo MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective efficacy of test compounds in a well-established mouse model of Parkinson's disease.
Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is systemically administered to mice, where it crosses the blood-brain barrier and is metabolized to the toxic MPP+. MPP+ is selectively taken up by dopaminergic neurons, leading to their degeneration and mimicking the pathology of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
Saline solution
-
Test compounds formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Equipment for behavioral testing (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
-
HPLC system for neurotransmitter analysis
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Dosing Regimen:
-
Administer the test compound or vehicle to the mice for a pre-determined period before and/or during MPTP administration.
-
Induce the Parkinson's model by administering MPTP (e.g., 20-30 mg/kg, intraperitoneally, daily for 5 days). Control animals receive saline injections.
-
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at specified time points after MPTP administration to assess motor deficits.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Neurochemical Analysis: Analyze the levels of dopamine and its metabolites in the striatum using HPLC.
-
Histological Analysis: Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra.
-
-
Data Analysis:
-
Compare behavioral performance, striatal dopamine levels, and the number of TH-positive neurons between the different treatment groups (vehicle, MPTP+vehicle, MPTP+test compound).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed neuroprotective effects.
-
Conclusion and Future Directions
This compound analogs and related piperidine sulfonamides represent a promising class of compounds for the development of novel therapeutics for neurodegenerative disorders. Their synthetic tractability and ability to be tailored to interact with key targets such as BACE1 and AChE, as well as to exert neuroprotective effects, make them an attractive scaffold for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new analogs with improved potency, selectivity, and drug-like properties.
Future research in this area should focus on multi-target-directed ligands that can simultaneously address different aspects of the complex pathology of neurodegenerative diseases. Furthermore, a deeper understanding of the structure-activity relationships, coupled with advanced computational modeling, will be crucial for the rational design of the next generation of piperidine sulfonamide-based drug candidates. Ultimately, the goal is to translate the promising preclinical findings into clinically effective treatments for patients suffering from these devastating diseases.
References
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a wide array of FDA-approved drugs and biologically active natural products underscores its significance in the pharmaceutical landscape.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in diverse molecular interactions, makes it an exceptionally versatile building block for the design of novel therapeutics targeting a broad spectrum of diseases.[3] This technical guide provides a comprehensive overview of the pivotal role of piperidine derivatives in drug discovery and development, with a focus on their synthesis, diverse biological activities, and the molecular pathways they modulate.
I. Synthesis of Piperidine Derivatives: Building the Core
The construction of the piperidine ring is a fundamental aspect of synthetic organic chemistry, with numerous methods developed to afford a diverse range of substituted derivatives. Key strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and various multicomponent reactions.[1][4]
Experimental Protocol: Catalytic Hydrogenation of a Pyridine Precursor
One of the most direct routes to the piperidine core involves the catalytic hydrogenation of a corresponding pyridine derivative. This method is often favored for its atom economy and the ready availability of pyridine starting materials.
Materials:
-
Substituted Pyridine
-
Catalyst (e.g., 5% Rh/C, PtO2)
-
Solvent (e.g., Methanol, Acetic Acid)
-
Hydrogen Gas Source
-
High-Pressure Reactor (e.g., Parr Shaker)
Procedure:
-
In a high-pressure reactor, dissolve the substituted pyridine in an appropriate solvent.
-
Carefully add the catalyst to the solution. The catalyst loading is typically 5-10 mol%.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2200 psi).
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) and agitate for the required duration (typically several hours to overnight).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final piperidine derivative.
II. Diverse Biological Activities of Piperidine Derivatives
The piperidine scaffold is a key pharmacophore in drugs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).
Anticancer Activity
Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[5][6]
Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) |
Data compiled from multiple sources. A direct head-to-head comparison may not be available.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Piperidine derivative test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[7][8][9][10][11]
Antiviral Activity
Piperidine-containing compounds have emerged as potent antiviral agents, targeting various stages of the viral life cycle.
Table 2: In Vitro Antiviral Activity of Selected Piperidine Derivatives
| Derivative | Virus Strain | Cell Line | EC50 (µM) |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A | Various | as low as 0.05 |
| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin |
| AB05 | Influenza A/WSN/33 (H1N1) | MDCK | 0.33 |
Data compiled from multiple sources.
Experimental Protocol: Neuraminidase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus, a key target for antiviral drugs.
Materials:
-
Influenza virus containing neuraminidase
-
Fluorogenic substrate (e.g., MUNANA)
-
Piperidine derivative test compound
-
Assay buffer
-
Stop solution
-
Fluorometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the piperidine derivative in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, mix the influenza virus with the different concentrations of the test compound and incubate.
-
Substrate Addition: Add the fluorogenic substrate MUNANA to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time to allow for the enzymatic cleavage of the substrate.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value.[12][13][14][15]
Antimicrobial and Antifungal Activity
The piperidine scaffold is also a common feature in compounds with antibacterial and antifungal properties.
Table 3: In Vitro Antimicrobial and Antifungal Activity of Selected Piperidine Derivatives (MIC in µg/mL)
| Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Compound 3 | 32-128 | >512 | 32-64 |
| Compound 5 | 32-128 | >512 | 32-64 |
| Compound 6 | 32-128 | >512 | 32-64 |
| Compound 7 | 32-128 | >512 | 32-64 |
Data compiled from multiple sources.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Piperidine derivative test compound
-
Sterile 96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the piperidine derivative in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][16][17][18][19]
Central Nervous System (CNS) Activity
Piperidine derivatives are particularly prominent in drugs targeting the CNS, including treatments for Alzheimer's disease, Parkinson's disease, and psychiatric disorders.[3][20]
Table 4: In Vitro CNS-related Activity of Selected Piperidine Derivatives
| Derivative | Target | Activity | IC50 (nM) |
| Donepezil Analog | Acetylcholinesterase | Inhibition | - |
| Compound 5k | Acetylcholinesterase | Inhibition | 2.13 |
| Analog 1 | Dopamine Transporter (DAT) | Binding Affinity | 11.3 |
| Analog 2 | Dopamine Transporter (DAT) | Binding Affinity | 25.0 |
Data compiled from multiple sources.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, a key target in Alzheimer's disease therapy.
Materials:
-
Acetylcholinesterase enzyme
-
Substrate (e.g., Acetylthiocholine)
-
Ellman's Reagent (DTNB)
-
Piperidine derivative test compound
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer and DTNB.
-
Compound Addition: Add the piperidine derivative at various concentrations to the wells.
-
Enzyme Addition: Add the acetylcholinesterase enzyme to initiate the reaction.
-
Substrate Addition: Add the acetylthiocholine substrate to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points.
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition and the IC50 value.[21][22][23][24][25]
III. Signaling Pathways and Experimental Workflows
The biological effects of piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the drug discovery workflow can provide valuable insights for researchers.
Signaling Pathways
Caption: PI3K/Akt Signaling Pathway and a potential point of intervention for piperidine derivatives.
Caption: Intrinsic apoptosis pathway showing the caspase activation cascade.
Experimental and Drug Discovery Workflows
Caption: A simplified workflow for drug discovery and development.
IV. Conclusion
Piperidine derivatives continue to be a rich source of inspiration and a valuable tool in the quest for novel and effective therapeutic agents. Their structural versatility and proven track record in a multitude of approved drugs solidify their importance in medicinal chemistry. A thorough understanding of their synthesis, biological activities, and mechanisms of action, as outlined in this guide, is crucial for researchers and scientists dedicated to advancing the frontiers of drug discovery and development. The continued exploration of the chemical space around the piperidine scaffold holds immense promise for addressing unmet medical needs and improving human health.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. cresset-group.com [cresset-group.com]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. izsvenezie.com [izsvenezie.com]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. youtube.com [youtube.com]
- 20. Hit to lead - Wikipedia [en.wikipedia.org]
- 21. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. attogene.com [attogene.com]
In Silico Modeling of Piperidin-4-ylmethanesulfonamide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the receptor binding of Piperidin-4-ylmethanesulfonamide and its derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. The addition of a methanesulfonamide group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making in silico analysis a critical step in their development as therapeutic agents.
This document details the computational protocols for molecular docking and molecular dynamics simulations, presents available binding affinity data for relevant analogues, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Receptor Binding Affinities
| Compound/Derivative | Target Receptor(s) | Binding Affinity (Kᵢ, nM) | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ₁ | 3.2 | [1] |
| Haloperidol (Reference) | σ₁ | 2.5 | [1] |
| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | σ₁ | 0.38 | |
| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) | 5-HT₂ₐ | pKᵢ = 9.3 | [2] |
| Piperidine-4-sulfonic acid (P4S) | GABAₐ (α₂, α₃, α₅ subunits) | Partial Agonist | [3] |
Note: The data presented is for derivatives and related compounds to infer the potential interactions of the this compound scaffold.
Experimental Protocols: In Silico Modeling
The in silico evaluation of ligand-receptor binding is a multistep process that typically involves molecular docking to predict the binding conformation, followed by molecular dynamics simulations to assess the stability of the complex.
Molecular Docking with AutoDock
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a general procedure using the AutoDock suite.
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of the target receptor (e.g., sigma-1 receptor) from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. Save the prepared receptor in PDBQT format.
-
Obtain the 3D structure of this compound or its analogue.
-
Prepare the ligand by defining its rotatable bonds and assigning partial charges. Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the receptor. The grid parameter file specifies the dimensions and location of this box.
-
-
Running the Docking Simulation:
-
Use AutoDock to perform the docking simulation. The program will explore different conformations of the ligand within the defined grid box and score them based on a semi-empirical free energy force field.
-
-
Analysis of Results:
-
Analyze the docking log file to identify the docked conformations with the lowest binding energies.
-
Visualize the predicted binding poses using molecular graphics software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Molecular Dynamics Simulation with GROMACS
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. The following is a generalized workflow using GROMACS.
-
System Preparation:
-
Prepare the topology files for the protein (receptor) and the ligand. The protein topology can be generated using pdb2gmx. Ligand topology and parameters can be generated using tools like the CHARMM General Force Field (CGenFF) or antechamber.
-
Create a simulation box and solvate the protein-ligand complex with an appropriate water model.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system to a local energy minimum.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, equilibrate the system in the NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature.
-
Second, equilibrate in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate a trajectory of the system's dynamics.
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the stability of the protein-ligand interactions over time.
-
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 (σ₁) receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It modulates a variety of signaling pathways, including calcium signaling, and is implicated in cellular stress responses and neuronal function.
Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.
In Silico Modeling Workflow
The computational workflow for assessing the binding of a small molecule like this compound to a target receptor involves a sequential process of docking and simulation.
Caption: A typical workflow for in silico receptor binding analysis.
Logical Relationship of Computational Methods
The relationship between different in silico methods demonstrates a hierarchical approach, from broad screening to detailed dynamic analysis.
Caption: Hierarchy and relationship of computational drug discovery methods.
References
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]
Piperidin-4-ylmethanesulfonamide Derivatives as Potent Anti-inflammatory Agents: A Technical Guide
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant focus of pharmaceutical research. Among the diverse chemical scaffolds explored, piperidine-containing compounds have emerged as a promising class of therapeutic agents due to their versatile pharmacological activities. This technical guide provides an in-depth overview of a specific subclass, piperidin-4-ylmethanesulfonamide derivatives, and their potential as anti-inflammatory agents. Due to the focused nature of the existing research, this guide will also encompass closely related piperidin-4-yl sulfonamide derivatives to provide a broader and more comprehensive understanding of their anti-inflammatory properties. We will delve into their mechanism of action, summarize key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-inflammatory therapies.
Quantitative Data Summary
The anti-inflammatory activity of various this compound and related sulfonamide derivatives has been evaluated using a range of in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their potency.
Table 1: In Vitro Anti-inflammatory Activity of Piperidin-4-yl Sulfonamide Derivatives
| Compound ID | Assay Type | Cell Line | Target | IC50 (µM) | % Inhibition | Reference |
| 6e | Nitric Oxide (NO) Production | RAW 264.7 | iNOS | 0.86 | - | [1] |
| 6e | TNF-α Production | RAW 264.7 | TNF-α | 1.87 | - | [1] |
| Series 30a-32j | Protein Denaturation | - | - | - | 79.6 - 84.2% | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Piperidin-4-yl Sulfonamide Derivatives
| Compound ID | Animal Model | Assay | Dose | % Inhibition | Time Point | Reference |
| 6e | Mouse | Xylene-induced ear edema | - | More potent than ibuprofen | - | [1] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound derivatives are primarily attributed to their modulation of key signaling pathways involved in the inflammatory cascade. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Cyclooxygenase-2 (COX-2) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3][4][5][6]
COX-2 Signaling Pathway
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9][10] There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is inducible and upregulated at sites of inflammation.[9][10] Pro-inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into pro-inflammatory prostaglandins.[7]
Experimental Protocols
The evaluation of this compound derivatives as anti-inflammatory agents involves a series of well-established in vitro and in vivo experimental models.
In Vitro Assay: Inhibition of Nitric Oxide (NO) and TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of test compounds to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][11][12][13][14][15]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives)
-
Griess Reagent
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.
-
TNF-α ELISA: The concentration of TNF-α in the culture supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation to evaluate the in vivo anti-inflammatory activity of pharmacological agents.[16][17][18][19][20]
Animals:
-
Male Wistar rats or Swiss albino mice (180-220 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin, Diclofenac)
-
Plethysmometer
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Compound Administration: The test compounds and the reference drug are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. The control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test and reference compounds is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Workflow
The discovery and development of novel anti-inflammatory agents from the this compound class typically follows a structured workflow, from initial screening to in vivo validation.
Conclusion
This compound and related sulfonamide derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. Their mechanism of action, primarily through the modulation of the NF-κB and COX-2 signaling pathways, offers a targeted approach to mitigating the inflammatory response. The quantitative data, though still emerging, indicates potent in vitro and in vivo activity for certain derivatives. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of these compounds. Further research focusing on establishing comprehensive structure-activity relationships (SAR) and elucidating the detailed molecular interactions with their targets will be crucial for advancing this class of compounds towards clinical development. The visualizations provided for the key signaling pathways and the experimental workflow offer a clear and concise understanding of the complex processes involved in the assessment of these potential anti-inflammatory drugs. This technical guide serves as a valuable resource for scientists dedicated to addressing the significant unmet medical need for safer and more effective anti-inflammatory therapies.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purformhealth.com [purformhealth.com]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 20. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Pharmacological Profile of Substituted Piperidine Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substituted piperidine sulfonamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to the exploration and development of these compounds for a diverse range of therapeutic applications, including oncology, infectious diseases, neurodegenerative disorders, and metabolic conditions. The inherent structural features of the piperidine ring, such as its three-dimensional conformation and its ability to be variously substituted, combined with the hydrogen bonding capabilities and synthetic tractability of the sulfonamide group, provide a robust framework for the design of potent and selective modulators of enzymes and receptors. This technical guide offers an in-depth exploration of the pharmacological profile of substituted piperidine sulfonamides, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support ongoing research and drug development efforts in this promising chemical space.
Quantitative Pharmacological Data
The biological activity of substituted piperidine sulfonamides is diverse, with compounds exhibiting potent inhibitory effects against a range of enzymes and cancer cell lines. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), for various targets.
Table 1: Anticancer and Anti-proliferative Activity
| Compound Class | Target Cell Line/Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Sulfonamide-Piperidine Scaffold | HCT-116 | 3.53 - 5.58 | Vinblastine | 3.21 |
| Sulfonamide-Piperidine Scaffold | HepG-2 | 3.33 | Doxorubicin | 6.74 |
| Sulfonamide-Piperidine Scaffold | MCF-7 | 4.31 | Doxorubicin | - |
| Sulfonamide-Piperidine Scaffold | VEGFR-2 | 0.0787 | - | - |
| Sulfonamide-Piperidine Scaffold | EGFR | 0.17 | - | - |
| Aromatic Sulfonamides with Condensed Piperidine | K562 Leukemia Cells | < 10 | - | - |
Data compiled from multiple sources, showcasing the potent anti-proliferative effects of this class of compounds against various cancer cell lines and their inhibition of key signaling molecules like VEGFR-2 and EGFR.[1][2]
Table 2: Enzyme Inhibition
| Compound Class | Target Enzyme | Ki (nM) | IC50 (nM) | Reference Compound |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase II (hCA II) | 3.7 - 40.6 | - | Acetazolamide |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase IX (hCA IX) | 0.8 - 0.9 | - | Acetazolamide |
| Piperazine-based Sulfonamides | Matrix Metalloproteinase-1 (MMP-1) | 24 | - | - |
| Piperazine-based Sulfonamides | Matrix Metalloproteinase-3 (MMP-3) | 18 | - | - |
| Piperazine-based Sulfonamides | Matrix Metalloproteinase-9 (MMP-9) | 1.9 | - | - |
| Piperazine-based Sulfonamides | Matrix Metalloproteinase-13 (MMP-13) | 1.3 | - | - |
| Pyrrolidine/Piperidine Sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) | - | 41.17 | - |
This table highlights the potent and often selective inhibition of various enzyme families by substituted piperidine sulfonamides, indicating their potential in treating a range of diseases from glaucoma to diabetes.[3][4][5]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the advancement of drug discovery programs. This section provides an overview of key protocols for the synthesis and biological evaluation of substituted piperidine sulfonamides.
Synthesis of Substituted Piperidine Sulfonamides
A common synthetic route to substituted piperidine sulfonamides involves the coupling of a substituted piperidine derivative with a sulfonyl chloride. The following is a generalized procedure:
-
Amine Protection (if necessary): The piperidine nitrogen is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
-
Coupling Reaction: The protected or unprotected piperidine derivative is reacted with a substituted sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran). The reaction is typically carried out at room temperature.
-
Deprotection (if necessary): If a protecting group was used, it is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield the desired substituted piperidine sulfonamide.
This generalized protocol is based on synthetic strategies reported in the literature.[6]
In Vitro Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of compounds against specific enzymes is a cornerstone of pharmacological profiling. A representative protocol for a colorimetric enzyme inhibition assay is as follows:
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test compound in a suitable buffer.
-
Assay Setup: In a microplate, add the enzyme solution to wells containing serial dilutions of the test compound or vehicle control.
-
Pre-incubation: Incubate the enzyme and compound mixture for a defined period to allow for binding.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Detection: After a specific incubation time, stop the reaction and measure the product formation using a spectrophotometer or other appropriate detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol is a generalized representation of enzyme inhibition assays commonly used in drug discovery.[7]
In Vivo Efficacy Model: Murine Systemic Infection Model
To assess the in vivo antibacterial efficacy of substituted piperidine sulfonamides, a murine systemic infection model is often employed:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Infecting Organism: Prepare a standardized inoculum of a pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Infection: Induce a systemic infection in the mice by intraperitoneal injection of the bacterial suspension.
-
Treatment: Administer the test compound at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified time post-infection. Include vehicle control and positive control groups.
-
Monitoring: Observe the mice for a defined period (e.g., 7 days) for signs of morbidity and mortality.
-
Efficacy Endpoint: Determine the 50% effective dose (ED50), which is the dose that protects 50% of the mice from lethal infection.
This in vivo protocol provides a framework for evaluating the therapeutic potential of antibacterial compounds.[7]
Visualizing Molecular Mechanisms and Workflows
Understanding the intricate signaling pathways affected by these compounds and the workflows used in their discovery is paramount. The following diagrams, rendered using the DOT language, illustrate key concepts.
Signaling Pathway: Inhibition of Cancer Cell Proliferation
Substituted piperidine sulfonamides can interfere with multiple signaling pathways that are crucial for cancer cell growth and survival. One such key pathway involves the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling cascade by a substituted piperidine sulfonamide.
Experimental Workflow: High-Throughput Screening (HTS)
The discovery of novel bioactive compounds often begins with a high-throughput screening campaign to test large chemical libraries.
Caption: A typical workflow for a high-throughput screening campaign in drug discovery.
Logical Relationship: Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is fundamental to medicinal chemistry. For substituted piperidine sulfonamides, modifications at various positions can significantly impact their pharmacological profile.
Caption: Conceptual diagram illustrating the structure-activity relationship of substituted piperidine sulfonamides.
Conclusion
Substituted piperidine sulfonamides constitute a versatile and highly promising class of compounds with a broad pharmacological spectrum. The data and methodologies presented in this guide underscore their potential as therapeutic agents in various disease areas. The continued exploration of this chemical scaffold, guided by a deep understanding of structure-activity relationships and target biology, is poised to yield novel drug candidates with improved efficacy and safety profiles. The provided diagrams offer a visual framework for comprehending the complex biological systems in which these compounds operate and the experimental processes employed in their discovery and development. It is anticipated that this technical guide will serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and bringing new therapies to patients in need.
References
- 1. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: NMR Spectroscopic Characterization of Piperidin-4-ylmethanesulfonamide
Abstract
This application note provides a detailed protocol for the characterization of Piperidin-4-ylmethanesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are essential for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and drug development. This document outlines the procedures for sample preparation, data acquisition for both ¹H and ¹³C NMR, and provides an analysis of the expected spectral data. The presented information is intended to guide researchers, scientists, and drug development professionals in the routine analysis of this and structurally related compounds.
Introduction
This compound is a bifunctional molecule incorporating a piperidine ring and a methanesulfonamide group. The piperidine moiety is a common scaffold in a vast array of pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. The methanesulfonamide group can act as a key pharmacophore, engaging in hydrogen bonding interactions with biological targets. Accurate and thorough characterization of this molecule is paramount for its application in drug discovery and development. NMR spectroscopy is an unparalleled tool for the unambiguous determination of its chemical structure and for confirming its purity. This note details a standardized protocol for achieving high-quality ¹H and ¹³C NMR spectra of this compound.
Experimental Protocols
Materials and Equipment
-
This compound (solid)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm diameter)
-
Pipettes and pipette tips
-
Vortex mixer
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)
Sample Preparation
A well-prepared sample is crucial for obtaining high-resolution NMR spectra.[1][2] The following steps ensure a homogenous solution free of particulate matter:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is chosen as the solvent due to its excellent solvating power for a wide range of organic molecules, including those with polar functional groups like sulfonamides and amines.
-
Homogenization: Securely cap the vial and vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Avoid transferring any solid particles. If particulates are present, filter the solution through a small plug of glass wool inserted into the pipette tip.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.09 s
-
Spectral Width (sw): 20.5 ppm
-
Receiver Gain: Set automatically
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.36 s
-
Spectral Width (sw): 240 ppm
-
Receiver Gain: Set automatically
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of structurally similar compounds. These values serve as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2, H-6 (axial) | ~2.55 | d | 2H | ~11.5 |
| H-2, H-6 (equatorial) | ~3.05 | d | 2H | ~11.5 |
| H-3, H-5 (axial) | ~1.10 | q | 2H | ~12.0 |
| H-3, H-5 (equatorial) | ~1.70 | d | 2H | ~12.0 |
| H-4 | ~1.45-1.60 | m | 1H | - |
| H-7 | ~2.85 | t | 2H | ~6.5 |
| NH (piperidine) | Variable | br s | 1H | - |
| NH (sulfonamide) | ~6.90 | t | 1H | ~6.0 |
| CH₃ | ~2.90 | s | 3H | - |
Note: The chemical shift of the NH protons can be variable and may broaden or exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | ~45.5 |
| C-3, C-5 | ~31.0 |
| C-4 | ~35.0 |
| C-7 | ~48.0 |
| CH₃ | ~40.5 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Structural Correlations and Signaling Pathways
The NMR spectra provide direct evidence for the structure of this compound.
-
¹H NMR: The distinct signals for the axial and equatorial protons of the piperidine ring confirm a chair conformation in solution. The downfield shift of the methylene protons adjacent to the sulfonamide group (H-7) is characteristic of the electron-withdrawing nature of the SO₂ group. The triplet multiplicity of this signal and the sulfonamide NH proton confirms their coupling. The singlet for the methyl group is also a key identifier.
-
¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule, confirming the overall carbon framework.
The logical relationship for structure confirmation is outlined in the diagram below.
Caption: Logic diagram for structure elucidation via NMR.
Conclusion
This application note provides a comprehensive and detailed protocol for the NMR spectroscopic characterization of this compound. The outlined procedures for sample preparation and data acquisition, coupled with the predicted spectral data, offer a robust framework for the routine analysis of this important chemical entity. Adherence to this protocol will ensure the generation of high-quality, reproducible NMR data, which is fundamental for its use in research and development.
References
Application Note: Mass Spectrometry Analysis of Piperidin-4-ylmethanesulfonamide Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-4-ylmethanesulfonamide is a chemical scaffold of interest in pharmaceutical research and drug development due to the prevalence of both the piperidine ring and the sulfonamide group in bioactive molecules. The piperidine moiety is a common feature in many approved drugs, contributing to their pharmacological properties. Similarly, the sulfonamide functional group is a well-established pharmacophore. Understanding the fragmentation behavior of this compound under mass spectrometry (MS) conditions is crucial for its identification, characterization, and quantitation in various matrices, including biological fluids and reaction mixtures.
This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes a proposed fragmentation pathway, representative quantitative data, and comprehensive experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation (Protein Precipitation Method for Plasma Samples)
This protocol is suitable for the extraction of this compound from human plasma.
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d4) is recommended for optimal accuracy and precision. If a labeled standard is unavailable, a structurally similar compound with a different mass can be used after thorough validation.
-
Human Plasma (or other biological matrix)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Nitrogen evaporator
Procedure:
-
Spiking: In a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution to 100 µL of the plasma sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean collection tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Illustrative):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Illustrative):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the proposed MRM transitions and optimized collision energies for the quantitative analysis of this compound. This data is illustrative and may require optimization based on the specific instrumentation used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 193.1 | 98.1 | 20 |
| This compound | 193.1 | 81.1 | 25 |
| This compound-d4 (IS) | 197.1 | 102.1 | 20 |
Mandatory Visualization
Application Note & Protocol: Cell-Based Assay for Evaluating Piperidin-4-ylmethanesulfonamide Activity on Gs-Coupled GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents and receptor modulators. Piperidin-4-ylmethanesulfonamide is a compound containing this key moiety, suggesting its potential as a modulator of GPCR activity. This application note provides a detailed protocol for a robust, cell-based assay to evaluate the activity of this compound on a Gs-coupled GPCR, using the downstream accumulation of cyclic AMP (cAMP) as a readout. This assay is suitable for screening and characterizing compounds that may act as agonists, antagonists, or allosteric modulators of Gs-coupled GPCRs.
Principle of the Assay
This assay utilizes a HEK293 cell line stably expressing a Gs-coupled GPCR of interest (e.g., the beta-2 adrenergic receptor, β2AR). Gs-coupled receptors, upon activation by an agonist, stimulate adenylyl cyclase to convert ATP into cAMP. The intracellular cAMP levels are then quantified using a competitive immunoassay, typically employing a technology such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP). In this assay, a known amount of labeled cAMP competes with the cAMP produced by the cells for binding to a specific anti-cAMP antibody. A decrease in the signal from the labeled cAMP indicates an increase in intracellular cAMP, signifying activation of the Gs signaling pathway.
Signaling Pathway Diagram
Caption: Gs-coupled GPCR signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the cAMP assay.
Materials and Reagents
| Material/Reagent | Supplier | Catalog # |
| HEK293 cells expressing β2AR | ATCC | (Example: PTA-4645) |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| TrypLE™ Express Enzyme | Thermo Fisher | 12604013 |
| 384-well white microplates | Corning | 3570 |
| Isoproterenol hydrochloride | Sigma-Aldrich | I6504 |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich | I5879 |
| cAMP HTRF Assay Kit | Cisbio | 62AM4PEB |
| This compound | (Specify Source) | (Specify Catalog #) |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture and Seeding
-
Culture HEK293-β2AR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
On the day of the assay, harvest cells using TrypLE™ Express, centrifuge at 200 x g for 3 minutes, and resuspend in serum-free DMEM.
-
Count the cells and adjust the density to 2.5 x 10^5 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well white microplate (2,500 cells/well).
-
Incubate the plate at 37°C for 4-6 hours to allow cells to attach.
Compound Preparation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 10 mM stock solution of the reference agonist (Isoproterenol) in water or DMSO.
-
Create a serial dilution series for each compound in DMSO. For a 10-point curve, a 1:3 or 1:5 dilution series is recommended.
-
Further dilute these intermediate plates in assay buffer (serum-free DMEM containing 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation). The final concentration of compounds in the assay should be 4X the desired final concentration, and the final DMSO concentration should be kept below 0.5%.
Assay Procedure: Agonist Mode
-
Add 5 µL of assay buffer to the wells containing cells.
-
Add 5 µL of the 4X this compound serial dilutions to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Proceed to the cAMP detection step.
Assay Procedure: Antagonist Mode
-
Add 5 µL of the 4X this compound serial dilutions to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 5 µL of 4X reference agonist (Isoproterenol) at its EC80 concentration (determined previously).
-
Incubate the plate at 37°C for 30 minutes.
-
Proceed to the cAMP detection step.
cAMP Detection (HTRF)
-
Prepare the cAMP-d2 and anti-cAMP-Cryptate detection reagents according to the manufacturer's protocol (Cisbio).
-
Add 5 µL of the anti-cAMP-Cryptate working solution to all wells.
-
Add 5 µL of the cAMP-d2 working solution to all wells.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
Data Presentation and Analysis
Data Calculation
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data. For agonist mode, set the basal (buffer only) as 0% and the maximal response from the reference agonist as 100%. For antagonist mode, set the EC80 agonist response as 100% and basal as 0%.
-
% Activity = 100 * (Sample Ratio - Basal Ratio) / (Maximal Ratio - Basal Ratio)
-
Dose-Response Curves
-
Plot the normalized % activity against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Sample Data Tables
Table 1: Agonist Mode - this compound
| Concentration (µM) | % Activity | Std. Dev. |
| 100 | 98.5 | 4.2 |
| 30 | 95.1 | 3.8 |
| 10 | 85.3 | 5.1 |
| 3 | 65.7 | 4.5 |
| 1 | 40.2 | 3.1 |
| 0.3 | 15.6 | 2.5 |
| 0.1 | 5.2 | 1.8 |
| 0.03 | 1.1 | 0.9 |
| Basal | 0.0 | 1.2 |
| EC50 (µM) | 1.52 |
Table 2: Antagonist Mode - this compound vs. Isoproterenol (EC80)
| Concentration (µM) | % Inhibition | Std. Dev. |
| 100 | 99.2 | 3.5 |
| 30 | 97.8 | 4.1 |
| 10 | 88.4 | 5.5 |
| 3 | 70.1 | 4.9 |
| 1 | 45.3 | 3.3 |
| 0.3 | 20.5 | 2.8 |
| 0.1 | 8.9 | 2.1 |
| 0.03 | 2.3 | 1.5 |
| No Antagonist | 0.0 | 3.8 |
| IC50 (µM) | 1.25 |
Conclusion
This application note provides a comprehensive framework for assessing the functional activity of this compound on Gs-coupled GPCRs. The described cAMP assay is a high-throughput, sensitive, and reproducible method for determining the potency and efficacy of test compounds, facilitating their characterization in the early stages of drug discovery.
References
Application Notes and Protocols for the Synthesis of Piperidin-4-ylmethanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various N-substituted Piperidin-4-ylmethanesulfonamide derivatives. This class of compounds holds significant potential in medicinal chemistry, with applications ranging from central nervous system (CNS) agents to antimicrobial and anti-inflammatory drugs.[1][2][3] The functionalized piperidine ring is a common motif in neurologically active compounds, and the sulfonamide group can enhance solubility and binding affinity, making these derivatives valuable for optimizing pharmacokinetic properties.[1]
Introduction
This compound serves as a key intermediate for the synthesis of a diverse library of compounds through functionalization of the piperidine nitrogen.[1] The secondary amine of the piperidine ring is readily amenable to N-alkylation, N-acylation, N-arylation, and N-sulfonylation, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). These derivatives have been investigated for their potential as ligands for various receptors, including dopamine and serotonin receptors, and as inhibitors of enzymes such as dihydropteroate synthase.[1][4][5]
General Synthetic Strategies
The synthesis of this compound derivatives typically starts from the commercially available this compound or its hydrochloride salt. The primary synthetic transformations involve the reaction of the piperidine nitrogen with various electrophiles. The general workflow for these syntheses is depicted below.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes two common methods for N-alkylation: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.
Method A: Direct Alkylation with Alkyl Halides
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.5-2.0 eq.). Commonly used bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[6]
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture at room temperature. For highly reactive alkylating agents, cooling the reaction to 0 °C is recommended.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Method B: Reductive Amination with Aldehydes or Ketones
-
Imine Formation: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a dehydrating agent such as sodium sulfate or molecular sieves. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.[7]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[8]
| Derivative Type | Alkylating/Carbonyl Reagent | Base/Reducing Agent | Solvent | Typical Yield (%) | Reference |
| N-Benzyl | Benzyl bromide | K₂CO₃ | DMF | 85-95 | [6] |
| N-Ethyl | Ethyl iodide | NaH | DMF | 70-80 | [6] |
| N-Substituted Benzyl | Substituted Benzaldehyde | NaBH(OAc)₃ | DCM | 75-90 | [7] |
Protocol 2: General Procedure for N-Acylation of this compound
This protocol details the N-acylation using acyl chlorides or acid anhydrides.
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a base (1.1-1.5 eq.), such as triethylamine (TEA) or pyridine, in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.[9]
-
Addition of Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.05-1.2 eq.) to the stirred solution.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.[9][10]
| Derivative Type | Acylating Reagent | Base | Solvent | Typical Yield (%) | Reference |
| N-Benzoyl | Benzoyl chloride | Triethylamine | DCM | 90-98 | [9] |
| N-Acetyl | Acetic anhydride | Pyridine | DCM | 85-95 | [11] |
| N-Carbamoyl | Ethyl chloroformate | Triethylamine | DCM | 80-90 | [9] |
Protocol 3: General Procedure for N-Sulfonylation of this compound
This protocol describes the reaction with sulfonyl chlorides to form N-sulfonyl derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a base such as triethylamine (1.5 eq.) or potassium carbonate (2.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[12]
-
Addition of Sulfonylating Agent: Add the desired sulfonyl chloride (1.1 eq.) to the mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography.
| Derivative Type | Sulfonylating Reagent | Base | Solvent | Typical Yield (%) | Reference |
| N-Benzenesulfonyl | Benzenesulfonyl chloride | Triethylamine | DCM | 80-92 | [12] |
| N-Mesyl | Methanesulfonyl chloride | Triethylamine | DCM | 75-88 | [12] |
| N-Tosyl | p-Toluenesulfonyl chloride | K₂CO₃ | DMF | 82-95 | [12] |
Protocol 4: General Procedure for N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol outlines the palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl derivatives.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0-1.2 eq.), the aryl halide (or triflate) (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 eq.).[13][14]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by silica gel column chromatography.[13][15]
| Derivative Type | Arylating Reagent | Catalyst/Ligand | Base | Solvent | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Phenyl | Phenyl bromide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 60-80 |[13][14] | | N-(4-Methoxyphenyl) | 4-Bromoanisole | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 65-85 |[13][14] | | N-(2-Pyridyl) | 2-Chloropyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 50-70 |[13][14] |
Potential Signaling Pathway Involvement
Piperidine and sulfonamide moieties are present in numerous bioactive compounds that modulate various signaling pathways. For instance, derivatives of piperidine are known to interact with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, which are crucial in neuronal signaling.[1][5] Sulfonamide-containing compounds have been identified as inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria, thus disrupting a critical metabolic pathway.[4][12]
Caption: Potential signaling pathways modulated by this compound derivatives.
References
- 1. N-(Piperidin-4-yl)methanesulfonamide hydrochloride [myskinrecipes.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides with the N-alkyl-N'-dialkylguanidine moiety as 5-HT7 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Piperidin-4-ylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
These application notes provide a comprehensive framework for designing and conducting in vivo efficacy studies for the novel compound Piperidin-4-ylmethanesulfonamide. Due to the limited publicly available information on this specific molecule, this document presents generalized experimental designs applicable to two major therapeutic areas where piperidine and sulfonamide moieties are common: neurodegenerative diseases and oncology . The provided protocols are foundational and should be adapted based on the compound's specific mechanism of action, pharmacokinetic profile, and preliminary in vitro data.
The primary objective of these studies is to assess the therapeutic potential of this compound in relevant animal models, evaluating its ability to alter disease progression and produce a desirable physiological response. Key aspects covered include experimental design, animal model selection, compound administration, and endpoint analysis.
II. Hypothetical Signaling Pathway
Given that this compound is a novel compound, its precise mechanism of action is yet to be elucidated. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to therapeutic effects in either a neurodegenerative or cancer context. This pathway is a composite of common targets for drugs containing piperidine and sulfonamide functionalities.
Application Notes and Protocols for the Crystallization of Piperidin-4-ylmethanesulfonamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallization of Piperidin-4-ylmethanesulfonamide and its derivatives. Given the limited availability of specific crystallization data for this exact compound in publicly accessible literature, this document outlines generalized yet detailed protocols based on established methods for analogous piperidine and sulfonamide compounds. The provided methodologies and data serve as a robust starting point for developing optimized crystallization procedures essential for obtaining high-purity crystalline material suitable for further analysis and development.
Introduction
This compound and its derivatives are of interest in medicinal chemistry due to the prevalence of the piperidine and sulfonamide moieties in a wide range of biologically active compounds. The piperidine ring is a key structural component in many pharmaceuticals, and the sulfonamide group can impart desirable physicochemical properties, such as improved solubility and binding affinity. Obtaining these compounds in a highly pure, crystalline form is crucial for their characterization, stability, and subsequent use in drug discovery and development.
The crystallization process is influenced by several factors, including the polarity of the molecule, the choice of solvent system, temperature, and the rate of cooling. For piperidine-containing sulfonamides, a systematic approach to solvent selection and method development is key to achieving well-defined crystals and high recovery yields.
General Crystallization Techniques
Several standard techniques are broadly applicable for the crystallization of piperidine and sulfonamide derivatives. The choice of method depends on the physicochemical properties of the specific compound and the nature of the impurities to be removed.[1][2]
-
Single-Solvent Recrystallization: This is the most common method, relying on the differential solubility of the compound in a single solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1]
-
Solvent/Anti-Solvent Recrystallization: This technique is employed when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (anti-solvent) in which the compound is insoluble, to induce precipitation.[2]
-
Slow Evaporation: This method is particularly useful for growing high-quality single crystals for X-ray diffraction studies. The compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
Common challenges in the crystallization of piperidine derivatives include the compound "oiling out" (separating as a liquid instead of a solid) or forming an amorphous precipitate. These issues can often be mitigated by adjusting the cooling rate, solvent polarity, or concentration.
Solvent Selection and Solubility
The selection of an appropriate solvent system is the most critical step in developing a successful crystallization protocol. The polarity of this compound suggests that polar protic and aprotic solvents are likely candidates.
Table 1: Qualitative Solubility and Solvent Screening for this compound and its Derivatives (Generalized)
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | The sulfonamide and piperidine moieties can participate in hydrogen bonding with protic solvents. Solubility is expected to increase significantly with temperature. |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Moderate | These solvents can solvate the polar functional groups of the molecule. |
| Halogenated | Dichloromethane | Moderate | Often used in solvent/anti-solvent systems. |
| Non-Polar | Hexane, Toluene | Poor | Likely to be effective as anti-solvents. |
| Aqueous | Water | Potentially low to moderate, pH-dependent | The presence of the basic piperidine nitrogen suggests that solubility will be pH-dependent. The hydrochloride salt is expected to have higher aqueous solubility. |
For initial screening, small-scale solubility tests (10-20 mg of compound in 0.5-1.0 mL of solvent) at room temperature and upon heating are recommended to identify promising solvent candidates.
Experimental Protocols
The following protocols are generalized procedures that should be optimized for the specific this compound derivative being purified.
Protocol 1: Single-Solvent Recrystallization
This is the most direct method for purifying solid organic compounds.[1]
1. Solvent Selection:
- Place a small amount (10-20 mg) of the crude compound into several test tubes.
- Add different solvents (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature to assess solubility. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]
- Heat the test tubes with poor room-temperature solubility. If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[1]
2. Recrystallization Procedure:
- Place the crude compound in an Erlenmeyer flask.
- Add a minimal amount of the selected hot solvent to completely dissolve the compound. Using the minimum volume is crucial for a good recovery yield.[1]
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[1]
- Allow the flask to cool slowly to room temperature. Covering the flask can slow down cooling and promote the growth of larger crystals.[1]
- Once crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[1]
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.
- Dry the purified crystals under vacuum.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful when a suitable single solvent is not available.[2]
1. Solvent System Selection:
- Identify a "good" solvent in which the compound is highly soluble.
- Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.
2. Recrystallization Procedure:
- Dissolve the crude product in a minimum amount of the "good" solvent.
- Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid.
- If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
- Collect, wash, and dry the crystals as described in Protocol 1.
Protocol 3: Slow Evaporation for Single Crystal Growth
This technique is ideal for preparing high-quality single crystals for X-ray diffraction analysis.
1. Procedure:
- Dissolve the purified compound in a suitable solvent (one in which it is moderately soluble at room temperature) in a clean vial.
- Cover the vial with a cap that is not airtight or with parafilm containing a few small pinholes to allow for slow evaporation.
- Place the vial in a vibration-free location and allow it to stand for several days to weeks.
- As the solvent evaporates, the concentration of the solute will increase, leading to the formation of well-defined crystals.
Data Presentation
Table 2: Crystallization Conditions for Piperidine and Sulfonamide Derivatives
| Compound Class/Derivative | Solvent(s) | Method | Observations/Yield |
| Piperidin-4-one derivatives | Ethanol | Single-Solvent Recrystallization | Often yields good quality crystals.[3] |
| Piperidin-4-one derivatives | Dichloromethane/Methanol (1:1) | Solvent/Anti-Solvent | Used for compounds with different solubility profiles.[2] |
| Piperidin-4-one derivatives | Ethanol-Ethyl Acetate | Solvent/Anti-Solvent | Effective for certain derivatives.[2] |
| Sulfathiazole | 70% Isopropanol | Single-Solvent Recrystallization | Yielded non-discoloring crystals upon heating.[4] |
| Sulfamethazine-Piperidine Salt | Ethanol | Slow Evaporation | Produced single crystals suitable for X-ray diffraction.[5][6] |
| 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol | Ethyl Acetate/Methanol (3:1) | Slow Evaporation | Yielded pure white crystals after three days. |
Visualizations
The following diagrams illustrate the logical workflows for the described crystallization techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Large-Scale Synthesis and Purification of Piperidin-4-ylmethanesulfonamide
Introduction
Piperidin-4-ylmethanesulfonamide is a heterocyclic compound featuring a piperidine core, a structural motif frequently found in a wide array of pharmaceuticals and biologically active compounds. The piperidine ring is a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized to interact with various biological targets.[1][2][3][4] This document provides a detailed protocol for the large-scale synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development. The described synthetic route is a robust two-step process involving the sulfonylation of a commercially available protected piperidine derivative, followed by deprotection to yield the final product.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved on a large scale through a two-step sequence starting from tert-butyl 4-aminopiperidine-1-carboxylate. The key transformations are:
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Sulfonylation: The primary amine of the starting material is reacted with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.
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Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to yield the final product, this compound, typically as a salt, which can then be neutralized.
This approach is advantageous for large-scale synthesis due to the availability of starting materials, straightforward reaction conditions, and high yields.[5]
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate
This procedure details the formation of the sulfonamide bond by reacting the Boc-protected 4-aminopiperidine with methanesulfonyl chloride.
Materials:
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tert-butyl 4-aminopiperidine-1-carboxylate
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Methanesulfonyl chloride
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and dichloromethane (DCM, approximately 5-10 volumes).
-
Stir the mixture at room temperature until all solids have dissolved.
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Cool the solution to 0-5 °C using an ice bath.
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Add triethylamine (1.5 eq) to the cooled solution.
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Slowly add methanesulfonyl chloride (1.2 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate as a white solid.
Step 2: Synthesis of this compound (Boc Deprotection)
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
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tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate
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4 M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)
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Dichloromethane (DCM) or 1,4-Dioxane
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate (1.0 eq) in a minimal amount of DCM or 1,4-Dioxane.
-
To this solution, add an excess of 4 M HCl in 1,4-Dioxane (5-10 eq).
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Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
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The resulting solid is the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water and cool in an ice bath.
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Slowly add saturated aqueous NaHCO₃ solution or another suitable base until the pH is basic (pH 8-9).
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Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) multiple times.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Purification Protocol: Recrystallization
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol or ethanol).
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified product.
Data Presentation
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | tert-butyl 4-aminopiperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | DCM | 0 - RT | 2-4 | 85-95 | >95 |
| 2 | tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate | 4 M HCl in Dioxane | Dioxane/DCM | RT | 1-3 | 90-98 | >98 |
| Purification | Crude this compound | Isopropanol | Isopropanol | Reflux to RT | - | 80-90 | >99 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Purification workflow via recrystallization.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for Assessing the Blood-Brain Barrier Permeability of Piperidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] For piperidine-containing compounds intended to act on CNS targets, overcoming this barrier is a critical step for therapeutic efficacy. Conversely, for peripherally acting drugs, preventing BBB penetration is essential to avoid unwanted CNS side effects. Therefore, accurate and efficient assessment of BBB permeability is a cornerstone of CNS drug discovery and development.[4][5][6] This document provides a detailed overview and protocols for a tiered approach to evaluating the BBB permeability of piperidine compounds, encompassing in silico, in vitro, and in vivo methodologies.
Integrated Strategy for BBB Permeability Assessment
A multi-tiered approach is recommended for characterizing piperidine compounds, starting with high-throughput computational and in vitro models to filter candidates before advancing to more resource-intensive in vivo studies. This strategy allows for early identification of compounds with desirable BBB penetration characteristics.
In Silico Prediction of BBB Permeability
Application Note: Before synthesis or in vitro testing, computational (in silico) models can predict the likelihood of a piperidine compound crossing the BBB based on its physicochemical properties.[4][7][8] These models are built on data from large sets of known CNS and non-CNS drugs. Key parameters include molecular weight (MW), lipophilicity (LogP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.[6][9] For basic compounds like piperidines, the pKa is also critical as it determines the ionization state at physiological pH (7.4), which significantly impacts membrane permeability.[9]
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 5. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Piperidin-4-ylmethanesulfonamide synthesis side reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of piperidin-4-ylmethanesulfonamide. The primary synthetic route covered involves the reaction of N-Boc-piperidin-4-ylmethanamine with methanesulfonyl chloride, followed by the removal of the Boc protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and robust method involves a two-step process:
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Sulfonylation: Reaction of N-Boc-piperidin-4-ylmethanamine with methanesulfonyl chloride in the presence of a non-nucleophilic base.
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Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.
Q2: Why is a protecting group necessary for this synthesis?
A2: The piperidine nitrogen is a secondary amine and is nucleophilic. Using a protecting group like Boc prevents the reaction of methanesulfonyl chloride at this position, ensuring the sulfonylation occurs selectively at the primary amine of the methanamine side chain.
Q3: What are the major side products I might encounter?
A3: Side products can arise in both the sulfonylation and deprotection steps. Common impurities include the unreacted starting material, a bis-sulfonated byproduct where the piperidine nitrogen also reacts, and byproducts from the deprotection step, such as the t-butylated sulfonamide.
Q4: My Boc deprotection step is not going to completion. What could be the cause?
A4: Incomplete deprotection is often due to insufficient acid concentration or equivalents, a short reaction time, or low reaction temperature.[1] For sterically hindered substrates, the reaction may be sluggish.[1]
Q5: What are scavengers and why are they recommended for Boc deprotection?
A5: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[1] This cation can alkylate nucleophilic sites on your desired product, leading to impurities. Scavengers are compounds added to the reaction mixture to "trap" this carbocation and prevent these unwanted side reactions.[1]
Troubleshooting Guide
Issue 1: Low Yield of N-Boc-piperidin-4-ylmethanesulfonamide (Sulfonylation Step)
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Observation: TLC or LC-MS analysis shows a significant amount of unreacted N-Boc-piperidin-4-ylmethanamine after the reaction.
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Potential Cause 1: Insufficient methanesulfonyl chloride or base.
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Solution: Ensure accurate stoichiometry. Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to neutralize the HCl generated.
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Potential Cause 2: Hydrolysis of methanesulfonyl chloride.
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Solution: The reaction should be conducted under anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the methanesulfonyl chloride slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize decomposition.
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Potential Cause 3: Inefficient stirring or poor solubility.
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Solution: Ensure vigorous stirring to maintain a homogenous reaction mixture. If solubility is an issue, consider a different anhydrous solvent in which both the starting material and reagents are soluble.
Issue 2: Formation of a Bis-Sulfonated Side Product
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Observation: A higher molecular weight peak is observed in the LC-MS, corresponding to the addition of two methanesulfonyl groups.
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Potential Cause: Use of unprotected piperidin-4-ylmethanamine as the starting material.
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Solution: This is a strong indication that a protecting group strategy is necessary. Start the synthesis with N-Boc-piperidin-4-ylmethanamine to ensure selective reaction at the primary amine.
Issue 3: Low Yield of this compound (Deprotection Step)
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Observation: The final product yield is low, with starting material (Boc-protected intermediate) still present.
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Potential Cause 1: Incomplete reaction.
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Solution: Increase the concentration or number of equivalents of the acid (e.g., 25-50% TFA in DCM, or 4M HCl in dioxane).[1] Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. Gentle warming (e.g., to 40°C) can be considered, but may increase side reactions.[1]
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Potential Cause 2: Product loss during work-up.
-
Solution: Ensure the pH is sufficiently basic during neutralization to convert the ammonium salt to the free amine for efficient extraction into an organic solvent. Perform multiple extractions to maximize recovery.
Issue 4: Presence of an Impurity with an Additional 56 Mass Units in the Final Product
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Observation: Mass spectrometry shows a peak at [M+56]+ relative to the desired product.
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Potential Cause: Alkylation of the product by the tert-butyl cation generated during Boc deprotection. The piperidine nitrogen or the sulfonamide nitrogen can be alkylated.
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Solution: Add a scavenger to the deprotection reaction mixture. Common scavengers include triethylsilane, anisole, or thioanisole. These will react with the tert-butyl cation, preventing it from reacting with your product.
Quantitative Data Summary
The following table provides recommended starting conditions to minimize side reactions during the synthesis.
| Parameter | Sulfonylation Step | Boc Deprotection Step | Rationale |
| Starting Material | N-Boc-piperidin-4-ylmethanamine | N-Boc-piperidin-4-ylmethanesulfonamide | Boc group prevents reaction at the piperidine nitrogen. |
| Reagent Equivalents | 1.1-1.2 eq. Methanesulfonyl Chloride, 1.5 eq. Triethylamine | 10-20 eq. TFA or 4M HCl in Dioxane | Ensures complete reaction. |
| Solvent | Anhydrous Dichloromethane (DCM) | Dichloromethane (DCM) or Dioxane | Anhydrous conditions are critical for sulfonylation. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Controls exotherm and minimizes side reactions. |
| Additives | N/A | 1-5% Triethylsilane or Anisole (Scavenger) | Traps tert-butyl cations to prevent side product formation. |
| Reaction Time | 1-4 hours | 1-3 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperidin-4-ylmethanesulfonamide
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Dissolve N-Boc-piperidin-4-ylmethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of N-Boc-piperidin-4-ylmethanesulfonamide
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Dissolve N-Boc-piperidin-4-ylmethanesulfonamide (1.0 eq) in dichloromethane (DCM).
-
Add a scavenger such as anisole (1.2 eq).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane (10 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and wash with DCM to remove the scavenger.
-
Basify the aqueous layer to pH >10 with 2M NaOH solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Protocol 3: Analytical Characterization
-
Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as 10% methanol in dichloromethane to monitor reaction progress. Visualize spots with UV light or potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. Monitor the disappearance of starting materials and the appearance of the product and any side products by their respective mass-to-charge ratios.
Visual Guides
Caption: Overall synthetic pathway for this compound.
Caption: Potential side reactions during the sulfonylation step.
Caption: Potential side reactions during the Boc deprotection step.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Optimizing reaction conditions for Piperidin-4-ylmethanesulfonamide yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Piperidin-4-ylmethanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: A common and effective strategy involves a three-step process:
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Protection: The secondary amine of the piperidine ring in the starting material, 4-(aminomethyl)piperidine, is protected, typically with a tert-butyloxycarbonyl (Boc) group. This ensures that the subsequent reaction occurs selectively at the primary amine.
-
Sulfonylation: The Boc-protected intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the desired sulfonamide.
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Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Q2: Why is protection of the piperidine nitrogen necessary?
A2: Protection of the secondary amine in the piperidine ring is crucial to prevent side reactions during sulfonylation. Without protection, the methanesulfonyl chloride could react with both the primary and secondary amines, leading to a mixture of products and a lower yield of the desired compound. The Boc group is widely used for this purpose due to its stability under the conditions of sulfonylation and its relatively straightforward removal.[1]
Q3: What are the most common issues encountered during the synthesis?
A3: The most frequently reported issues include low yields, incomplete reactions at each step, and difficulties in purification. Side product formation, such as bis-sulfonylation or incomplete deprotection, can also complicate the synthesis and purification process.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended methods for monitoring the progress of each step. By comparing the spots of the starting material, the product, and any intermediates, you can determine when the reaction is complete.
Troubleshooting Guides
Problem 1: Low Yield in Boc Protection Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase the reaction time and/or slightly increase the amount of di-tert-butyl dicarbonate (Boc₂O). Monitor the reaction by TLC until the starting material is fully consumed. |
| Inefficient base | Ensure an adequate amount of a suitable base, such as triethylamine or diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction. |
| Suboptimal temperature | The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle warming (to 40-50 °C) might be beneficial, but should be monitored carefully to avoid side reactions. |
| Poor quality of reagents | Use freshly opened or properly stored reagents. Boc₂O can degrade over time, especially if exposed to moisture. |
Problem 2: Low Yield in Methanesulfonylation Step
| Possible Cause | Suggested Solution |
| Hydrolysis of methanesulfonyl chloride | This is a common issue, especially in the presence of water. Ensure all glassware is dry and use an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran). Add the methanesulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction. |
| Insufficient base | A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[2] Use at least one equivalent of the base. |
| Incomplete reaction | Allow the reaction to stir for a sufficient amount of time. Monitor by TLC. If the reaction is slow, it can be left to stir overnight at room temperature. |
| Steric hindrance | While less of an issue for a primary amine, ensure the reaction conditions are optimized to overcome any potential steric hindrance. |
Problem 3: Incomplete Deprotection of the Boc Group
| Possible Cause | Suggested Solution |
| Insufficient acid | A strong acid is required to remove the Boc group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane are commonly used.[3][4] Ensure a sufficient excess of the acid is used. |
| Short reaction time | Deprotection can take from a few minutes to several hours. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Scavenging of the t-butyl cation | The t-butyl cation formed during deprotection can sometimes lead to side reactions. While less common in this specific synthesis, if suspected, a scavenger such as triethylsilane can be added. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials or side products | Optimize the reaction conditions to drive the reaction to completion and minimize side product formation. |
| Product is highly polar and water-soluble | After deprotection, the product is a salt (e.g., hydrochloride or trifluoroacetate), which is often soluble in water. Purification can be achieved by recrystallization or by converting the salt to the free base followed by column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide). |
| Emulsion formation during workup | To break emulsions during aqueous workup, add brine or a small amount of a different organic solvent. |
Quantitative Data Summary
The following tables provide representative data for yields and reaction conditions based on similar syntheses found in the literature.
Table 1: Representative Yields for Boc Protection of Amines
| Starting Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| 4-(aminomethyl)piperidine | Triethylamine | Dichloromethane | 4 | ~95 |
| Benzylamine | Diisopropylethylamine | Tetrahydrofuran | 3 | >98 |
| Cyclohexylamine | Sodium Bicarbonate | Dioxane/Water | 6 | ~90 |
Table 2: Representative Yields for Methanesulfonylation of Primary Amines
| Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| Boc-protected 4-(aminomethyl)piperidine | Triethylamine | Dichloromethane | 0 to RT | ~90 |
| Aniline | Pyridine | Dichloromethane | 0 to RT | ~85 |
| n-Butylamine | Triethylamine | Tetrahydrofuran | 0 to RT | >95 |
Table 3: Representative Conditions for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Outcome |
| 20% TFA | Dichloromethane | Room Temperature | 1-2 | High yield, formation of trifluoroacetate salt |
| 4M HCl | Dioxane | Room Temperature | 2-4 | High yield, formation of hydrochloride salt, which may precipitate |
| 6M HCl | Methanol | Room Temperature | 3-6 | Effective, but may require longer times |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-((methylsulfonamido)methyl)piperidine-1-carboxylate
-
Boc Protection:
-
Dissolve 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq) and stir the solution at room temperature.
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
-
-
Methanesulfonylation:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Protocol 2: Deprotection to Yield this compound
-
Acidic Deprotection:
-
Dissolve the Boc-protected sulfonamide (1.0 eq) in a minimal amount of DCM.
-
Add a 20% solution of trifluoroacetic acid (TFA) in DCM (or 4M HCl in dioxane) (5-10 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be triturated with diethyl ether to induce precipitation, followed by filtration to collect the solid product.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield optimization.
References
Technical Support Center: Enhancing the Solubility of Piperidin-4-ylmethanesulfonamide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Piperidin-4-ylmethanesulfonamide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound can be attributed to its molecular structure. It contains a piperidine ring, which, depending on its substituents, can be lipophilic. Additionally, the sulfonamide group can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult to dissolve in water.[1] The overall solubility is a balance between the polar sulfonamide and amine groups and the nonpolar hydrocarbon backbone.
Q2: How do the pKa values of this compound influence its solubility?
A2: this compound has two ionizable groups: the piperidine nitrogen (a weak base) and the sulfonamide N-H group (a weak acid).
-
The piperidine nitrogen has an estimated pKa of its conjugate acid around 11.1-11.2.[2] This means that at pH values below this, the piperidine nitrogen will be protonated (positively charged), which generally increases aqueous solubility.
-
The methanesulfonamide N-H group is weakly acidic, with a predicted pKa of approximately 10.87.[3][4] At pH values above this, the sulfonamide can be deprotonated (negatively charged), which can also enhance solubility.
Therefore, adjusting the pH of the assay buffer can significantly impact the solubility by ionizing the molecule.
Q3: What is the recommended initial approach to dissolving this compound for an in vitro assay?
A3: The most common and recommended initial approach is to prepare a concentrated stock solution in an organic solvent, followed by dilution into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a wide range of compounds.[1] It is crucial to keep the final concentration of DMSO in the assay low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1]
Q4: What is "solvent shock" and how can it be prevented?
A4: Solvent shock, or "crashing out," is the rapid precipitation of a compound when a concentrated organic stock solution is diluted into an aqueous buffer.[5] This occurs because the local concentration of the compound exceeds its solubility limit as the organic solvent disperses. To prevent this, you can:
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the stock solution.[6]
-
Add the stock solution slowly: Add the stock solution dropwise to the assay buffer while gently vortexing or stirring.[5]
-
Pre-warm the aqueous buffer: Ensure your assay buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
| Observation | Potential Cause | Recommended Solution |
| A precipitate forms instantly upon adding the DMSO stock solution to the assay buffer. | Solvent Shock: Rapid change in solvent polarity.[5] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[6] |
| High Final Concentration: The desired final concentration exceeds the compound's aqueous solubility.[6] | Decrease the final working concentration of the compound. Determine the maximum soluble concentration by performing a solubility test. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[6] | Always use pre-warmed (37°C) cell culture media for dilutions.[6] | |
| Unfavorable pH: The pH of the buffer does not favor the ionized, more soluble form of the compound. | Adjust the pH of the buffer. For this compound, a slightly acidic pH (e.g., 5-6) may improve solubility by protonating the piperidine nitrogen. |
Issue 2: Precipitation Over Time in the Incubator
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or forms a precipitate after several hours or days at 37°C. | Temperature-Dependent Solubility: The compound may be less stable or soluble at 37°C over extended periods. | Pre-warm the cell culture media to 37°C before adding the compound. Ensure the incubator temperature is stable.[6] |
| pH Shift in Media: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[6] | Monitor the pH of your culture medium. Consider using a medium with a stronger buffering capacity (e.g., supplemented with HEPES) or changing the medium more frequently. | |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[6] | Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. If so, a different basal media formulation might be necessary. | |
| Evaporation of Media: In long-term experiments, evaporation can concentrate the compound, exceeding its solubility limit.[6] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[6] |
Quantitative Data on Solubility Enhancement Strategies
The following tables provide illustrative data on how different strategies can impact the solubility of compounds with similar functional groups to this compound.
Table 1: Effect of pH on the Solubility of a Hypothetical Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.01 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.01 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 5 - 15 |
| 0.1 M Acetate Buffer | 5.0 | 1 - 5 |
This data is hypothetical but based on the principle that the basic piperidine nitrogen will be protonated at lower pH, increasing solubility.
Table 2: Effect of Co-solvents on the Solubility of a Hypothetical Sulfonamide Compound
| Solvent System (in PBS, pH 7.4) | Co-solvent Concentration (%) | Approximate Solubility (µg/mL) |
| None | 0% | < 1 |
| DMSO | 0.5% | 10 - 50 |
| Ethanol | 1% | 5 - 25 |
| Polyethylene Glycol 400 (PEG 400) | 5% | 50 - 200 |
This data is illustrative and demonstrates the potential for common co-solvents to enhance aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Dissolve in DMSO: Transfer the powder to a sterile, amber glass vial or a polypropylene tube. Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution. Gentle warming in a 37°C water bath can also be effective, but be cautious of potential compound degradation with prolonged heat exposure.[1]
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[1]
Protocol 2: Kinetic Solubility Determination in Assay Buffer
-
Prepare a High-Concentration Stock: Make a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Serial Dilution in DMSO: Prepare a series of dilutions from the 10 mM stock in 100% DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.). This ensures that when you dilute into the aqueous buffer, the DMSO concentration remains constant.
-
Dilution into Assay Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger, fixed volume (e.g., 198 µL) of your pre-warmed assay buffer in a 96-well plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation and Observation: Incubate the plate under your experimental conditions (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Assessment of Precipitation: Visually inspect each well for any signs of precipitation (cloudiness, crystals). For a more sensitive measurement, a nephelometer can be used to detect light scattering from insoluble particles. The highest concentration that remains clear is your kinetic solubility under these conditions.
Visualizations
Caption: A flowchart for troubleshooting compound precipitation in in vitro assays.
Caption: A logical workflow for improving the solubility of this compound.
References
Technical Support Center: Overcoming Challenges in the Purification of Piperidine-Based Compounds
Welcome to the technical support center for the purification of piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these versatile N-heterocycles. The information is presented in a question-and-answer format to directly address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Chromatographic Purification
Q1: My piperidine compound is showing significant peak tailing during silica gel column chromatography. What is the cause and how can I fix it?
A: Tailing is a frequent issue when purifying basic compounds like piperidines on standard silica gel. The root cause is the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the silica surface, which leads to poor peak shape and inefficient separation.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This modifier competes with your compound for the acidic sites on the silica, improving peak shape.[1]
-
Triethylamine (TEA): A widely used and effective choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[1]
-
Ammonia: For strongly basic compounds, a solution of 7N ammonia in methanol (typically added at 1-2% of the mobile phase) can be highly effective.[1]
-
Pyridine: While it can be used, it is less common due to its strong odor and higher toxicity.[1]
-
-
Stationary Phase Alternatives:
-
Deactivated Silica: Use silica gel that has been pre-treated to mask the acidic silanol groups.[1]
-
Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for the purification of basic compounds.[1][2]
-
Reverse-Phase Chromatography (C18): If your compound has sufficient non-polar character, reverse-phase chromatography is a powerful alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can protonate the piperidine nitrogen, leading to excellent peak shapes.[1][3]
-
Q2: I'm experiencing low recovery of my compound after flash chromatography. What are the likely causes?
A: Low recovery can stem from irreversible binding to the stationary phase or compound instability on the column.[1]
Possible Causes and Solutions:
-
Irreversible Adsorption: The strong interaction between the basic piperidine and acidic silica can lead to your compound getting permanently stuck on the column.
-
Solution: Employ the same strategies used to combat tailing (see Q1), such as adding a basic modifier (TEA) or switching to a less acidic stationary phase like alumina.[1]
-
-
Compound Degradation: Some sensitive piperidine derivatives can degrade on the acidic surface of silica gel.
-
Solution: Deactivate the silica by flushing the column with your mobile phase containing a basic additive before loading your sample. Alternatively, use a more inert stationary phase.
-
Section 2: Removal of Synthesis-Related Impurities
Q3: How can I effectively remove residual palladium catalyst from my reaction mixture?
A: Palladium catalysts are common in cross-coupling reactions used to synthesize piperidine derivatives. Residual palladium is a major concern, especially in pharmaceutical development.[4] The nitrogen atoms in the piperidine ring can chelate strongly with palladium, making its removal challenging.[5]
Troubleshooting Steps:
-
Filtration through Celite: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove heterogeneous palladium catalysts like Pd/C.[6][7]
-
Metal Scavengers: For homogeneous catalysts, solid-supported metal scavengers are highly effective. These are functionalized silica or polymers with high affinity for palladium.
-
Thiol-based scavengers: (e.g., SiliaMetS® Thiol) are very effective at binding palladium.[5]
-
Procedure: Stir the crude product solution with the scavenger for a specified time, then simply filter off the scavenger with the bound metal.
-
-
Activated Carbon: Treatment with activated carbon can be a cost-effective method for removing palladium, but it may also lead to loss of the desired product due to non-specific adsorption.[5]
| Method | Typical Use Case | Advantages | Disadvantages |
| Filtration (Celite) | Heterogeneous catalysts (e.g., Pd/C) | Simple, fast, inexpensive | Ineffective for soluble palladium species |
| Metal Scavengers | Homogeneous catalysts (soluble Pd) | High selectivity, high efficiency | Higher cost, may require optimization |
| Activated Carbon | General palladium removal | Low cost | Non-selective, potential product loss |
| Recrystallization | If product is a stable solid | Can provide very high purity | May concentrate metal impurities in some cases[4] |
Q4: I am struggling to separate piperidine from unreacted pyridine starting material. Why is this difficult?
A: Complete separation by simple distillation is challenging because piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture that boils at a constant temperature and with a constant composition (approx. 92% piperidine, 8% pyridine).[8][9][10]
Effective Separation Strategies:
-
Azeotropic Distillation: Introduce a third component, called an entrainer (e.g., water or a non-aromatic hydrocarbon like toluene), to the mixture.[9][11] This forms a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.[9][11]
-
Purification via Salt Formation: This is a highly effective chemical method.[8][9][12]
-
Dissolve the mixture in a suitable organic solvent.
-
Bubble carbon dioxide (CO2) gas through the solution. Piperidine, being a stronger base, will react to form solid piperidine carbonate, while the weaker base pyridine remains in solution.[8][13]
-
Filter the solid piperidine carbonate.
-
Liberate the free piperidine by treating the salt with a strong base (e.g., NaOH) and then extract it into an organic solvent.[8]
-
Section 3: Stereoisomer Separation
Q5: How can I separate diastereomers of a substituted piperidine?
A: Diastereomers have different physical properties and can typically be separated using standard chromatographic techniques. However, if their polarities are very similar, separation can be challenging.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System Screening: Systematically screen a wide range of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation (ΔRf).
-
Gradient Elution: Use a shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, to improve resolution.[14]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides much higher resolution than flash chromatography for separating closely related diastereomers.
-
-
Recrystallization: If the product is crystalline, fractional recrystallization can be a powerful technique for separating diastereomers. One diastereomer will often be less soluble in a given solvent and will crystallize out preferentially.
Q6: What are the common methods for resolving enantiomers of a chiral piperidine?
A: Enantiomers have identical physical properties in a non-chiral environment, so specialized techniques are required for their separation.
Common Resolution Strategies:
-
Diastereomeric Salt Formation: This is a classical resolution technique.
-
React the racemic piperidine base with a single enantiomer of a chiral acid (e.g., (S)-(+)-camphorsulfonic acid, di-benzoyl-L-tartaric acid).[15][16]
-
This reaction forms two diastereomeric salts, which now have different solubilities.
-
One salt will preferentially crystallize from the solution.
-
The crystallized salt is filtered off, and the free base of the desired enantiomer is liberated by treatment with a base.[15]
-
-
Chiral Chromatography: This is the most direct and often most efficient method.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful and widely used technique in the pharmaceutical industry for separating enantiomers on a preparative scale.[17]
-
Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
-
| Parameter | Diastereomer Separation | Enantiomer Resolution |
| Key Principle | Different physical properties (polarity, solubility) | Identical physical properties (in achiral media) |
| Primary Methods | Flash Chromatography, HPLC, Recrystallization | Diastereomeric Salt Formation, Chiral HPLC/SFC |
| Complexity | Generally less complex | Requires specialized chiral reagents or columns |
Experimental Protocols & Workflows
Protocol 1: General Flash Column Chromatography for Piperidine Compounds
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate). Add 0.5% Triethylamine (TEA) to the chosen eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often provides sharper bands.[14]
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the mobile phase, either isocratically or using a polarity gradient.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[18]
Protocol 2: Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude, palladium-containing compound in a suitable solvent (e.g., Dichloromethane, Toluene, or Acetonitrile).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the residual palladium).
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger and the bound palladium.
-
Solvent Removal: Wash the filter cake with fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain the palladium-free product.
Visualizations
Caption: General workflow for selecting a purification method for piperidine compounds.
Caption: Decision tree for troubleshooting peak tailing in piperidine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 11. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 16. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Addressing instability issues of Piperidin-4-ylmethanesulfonamide in solution
Welcome to the technical support center for Piperidin-4-ylmethanesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential instability issues of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation over a short period. What are the potential causes?
A1: The instability of this compound in solution can be attributed to several factors, primarily hydrolysis of the sulfonamide group and potential reactions involving the piperidine ring. The rate of degradation is often influenced by the pH of the solution, temperature, and exposure to light. Sulfonamides, in general, are more susceptible to hydrolysis under acidic conditions.
Q2: What is the likely degradation pathway for this compound in an aqueous solution?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, a plausible pathway involves the hydrolysis of the sulfonamide bond (S-N bond cleavage). This would result in the formation of piperidin-4-ylmethanamine and methanesulfonic acid. The stability of the piperidine ring is generally robust; however, under harsh conditions such as high pH and elevated temperatures, ring-opening or other side reactions could occur, though this is less common under typical experimental conditions.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor in the stability of this compound. Generally, sulfonamides exhibit greater stability in neutral to slightly alkaline conditions.[1][2] Acidic pH can catalyze the hydrolysis of the sulfonamide linkage. It is recommended to maintain the pH of your stock solutions and experimental buffers within a neutral range (pH 6-8) to minimize degradation.
Q4: I have to work with acidic or basic solutions. What precautions can I take?
A4: If your experimental protocol requires acidic or basic conditions, it is advisable to prepare fresh solutions of this compound immediately before use. If storage is unavoidable, keep the solutions at a low temperature (2-8 °C) and protected from light. For acidic conditions, consider using the mildest possible acid concentration that is effective for your experiment. Similarly, for basic conditions, avoid excessively high pH and elevated temperatures.
Q5: Are there any recommended storage conditions for this compound solutions to enhance stability?
A5: To maximize the stability of this compound solutions, it is recommended to:
-
Store solutions at low temperatures, such as 2-8 °C. For long-term storage, consider aliquoting and freezing at -20 °C or -80 °C.
-
Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
-
Maintain a neutral pH (6-8) for aqueous solutions.
-
Use buffers with known stability and compatibility.
-
Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation, although hydrolysis is the more commonly reported degradation pathway for similar structures.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound in the experimental solution. | Verify the stability of your compound under the specific experimental conditions (pH, temperature, buffer components) using an appropriate analytical method like HPLC. |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | Formation of degradation products. | Characterize the degradation products to understand the degradation pathway. Adjust solution pH, temperature, or storage conditions to minimize their formation. |
| Precipitation in the solution upon storage. | pH shift leading to changes in solubility of the parent compound or formation of insoluble degradation products. | Check the pH of the solution. Ensure the storage buffer has adequate buffering capacity. Evaluate the solubility of the compound at different pH values. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended to serve as a guideline. Actual stability should be determined experimentally.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 3.0 | 85.2% | 65.7% |
| 5.0 | 95.1% | 88.3% |
| 7.0 | 99.5% | 98.1% |
| 9.0 | 99.2% | 97.5% |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 7.0
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 4°C | >99.9% | 99.8% |
| 25°C | 99.5% | 98.1% |
| 40°C | 96.8% | 91.2% |
| 60°C | 88.4% | 75.9% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization or alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) may be necessary for sensitive detection. If using UV, a low wavelength (e.g., 200-210 nm) might be attempted.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a minimal amount of organic solvent for solubility).
-
For the stability study, incubate the solution under the desired stress conditions (e.g., different pH, temperatures).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the parent compound to determine the percentage remaining over time.
-
Assess the appearance of any new peaks, which may correspond to degradation products.
-
Visualizations
Caption: Hypothetical degradation of this compound.
Caption: Workflow for assessing the stability of a compound.
Caption: A decision tree for troubleshooting experimental issues.
References
Technical Support Center: Piperidine Compound Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and troubleshooting for common issues related to the storage and handling of piperidine-containing compounds. Crystallization during storage can compromise sample integrity, leading to inaccurate experimental results and delays in research and development. The following information is designed to help you prevent and address these challenges.
Troubleshooting Guide: Preventing Crystallization During Storage
This guide addresses the common problem of piperidine compound crystallization in solution during storage.
Problem: My piperidine compound, dissolved in an organic solvent (e.g., DMSO), has crystallized or precipitated during storage.
| Potential Cause | Recommended Action | Explanation |
| Low Storage Temperature | Store the solution at a controlled room temperature (15–25 °C) if the compound's stability permits.[1] Gently warm the solution to see if the crystals redissolve. | Piperidine itself has a melting point of -10 °C, and many derivatives may have higher melting points, causing them to crystallize out of solution at refrigerated temperatures.[2] |
| Supersaturated Solution | Prepare a new, less concentrated stock solution.[1][3] Alternatively, prepare fresh solutions before each experiment to ensure consistency.[1][3] | A supersaturated solution is thermodynamically unstable and will tend to crystallize over time, especially with temperature fluctuations. |
| Reaction with Atmospheric CO₂ | Store the solution under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container.[2] | Piperidine and its derivatives are basic and can react with carbon dioxide from the air to form piperidine carbonate salts, which may have lower solubility and precipitate.[2] |
| Reaction with Acidic Vapors | Do not store piperidine solutions in the same area as volatile acidic reagents (e.g., HCl, trifluoroacetic acid).[2] | Acidic vapors can react with the basic piperidine nitrogen to form hydrochloride or other salts that may be insoluble in the storage solvent and crystallize.[2] |
| Moisture Absorption | Use anhydrous solvents and store solutions in a desiccator or a dry environment. Ensure containers are tightly sealed. | Piperidine is hygroscopic.[4] Absorbed moisture can lead to hydrolysis or changes in solubility that promote crystallization. |
Frequently Asked Questions (FAQs)
Q1: Why has my piperidine compound precipitated out of my aqueous assay buffer after dilution from a DMSO stock?
A1: This is a common issue arising when the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit. Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[3]
-
Lower the Final Compound Concentration: Working with a more dilute final concentration of your compound is the simplest solution if your assay sensitivity allows.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can prevent localized high concentrations that initiate precipitation.
-
Use a Stepwise Dilution: Perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent before the final dilution into the aqueous assay buffer.[3]
-
Adjust the pH: Since most piperidine compounds are basic, their solubility in aqueous media is often pH-dependent. The protonated form at acidic pH is generally more water-soluble.[3] Consider using a buffer with a lower pH if your experimental system allows.
Q2: How does the structure of my piperidine derivative affect its solubility and crystallization tendency?
A2: The solubility of piperidine derivatives is highly influenced by their substitution pattern. The piperidine ring itself is nonpolar, but the nitrogen atom can act as a hydrogen bond acceptor.[3]
-
Lipophilic Substituents: Adding non-polar, "greasy" substituents to the piperidine ring will generally increase the molecule's overall lipophilicity (higher LogP) and decrease its aqueous solubility.
-
Polar Substituents: Conversely, adding polar groups capable of hydrogen bonding (e.g., hydroxyl or additional amine groups) will typically enhance water solubility.
-
Crystal Lattice Energy: Highly crystalline solids have strong intermolecular interactions in their crystal lattice, which can lead to lower solubility.
Q3: When should I consider advanced formulation strategies like using cyclodextrins or co-crystals?
A3: If simple methods like pH adjustment and the use of co-solvents are insufficient to achieve the desired concentration, or if you need to improve the dissolution properties of a solid form for in vivo studies, advanced techniques are the next step.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[3][5] This is particularly useful for increasing the apparent solubility of a compound in solution.
-
Co-crystallization: This technique involves forming a multi-component crystal with a suitable co-former. It can improve the solubility and bioavailability of non-ionizable or weakly ionizable compounds.[3]
Q4: What are the ideal general storage conditions for piperidine and its derivatives?
A4: Piperidine and its solutions should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[6] For solutions, storage at a controlled room temperature (15–25 °C) is often recommended to prevent crystallization that can occur at lower temperatures.[1] Containers should be tightly sealed, and for sensitive applications, storage under an inert atmosphere (nitrogen or argon) is advisable to prevent reactions with air and moisture.[2]
Data Presentation: Solubility of Piperidine and Derivatives
The following tables provide solubility data for piperidine and its hydrochloride salt to illustrate the impact of the solvent and salt form on solubility.
Table 1: Solubility of Piperidine
| Solvent | Solubility | Temperature (°C) |
| Water | Miscible | 20 |
| Ethanol | Soluble | Not Specified |
| Ether | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
| Benzene | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
| Hexane | Limited Solubility | Not Specified |
Source: PubChem, ChemicalBook, Solubility of Things[4][7][8]
Table 2: Solubility of Piperidine Hydrochloride
| Solvent | Solubility | Temperature (°C) | pH (of 111g/L solution in H₂O) |
| Water | >1500 g/L | 20 | 6-8 |
| Alcohol | Soluble | Not Specified | Not Applicable |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
Piperidine compound of interest
-
Selected solvent (e.g., water, buffer of a specific pH, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical instrument for quantification
Procedure:
-
Preparation: Add an excess amount of the solid piperidine compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.
-
Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the clear filtrate using a validated HPLC-UV method or another suitable quantitative technique to determine the concentration of the dissolved compound.
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.
Source: BenchChem[3]
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol provides a general method for preparing an inclusion complex with a cyclodextrin to improve aqueous solubility.
Materials:
-
Piperidine compound
-
β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer
-
Magnetic stirrer with heating plate
-
Freeze-dryer (lyophilizer)
Procedure:
-
Molar Ratio Selection: Start with a 1:1 molar ratio of the piperidine compound to the cyclodextrin.
-
Cyclodextrin Dissolution: Dissolve the calculated amount of cyclodextrin in the desired volume of water or buffer with gentle heating and stirring.
-
Complex Formation: Prepare a solution of the piperidine compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the stirred cyclodextrin solution.
-
Equilibration: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours.
-
Isolation of the Complex:
-
Kneading Method: Alternatively to step 3 and 4, the piperidine compound and cyclodextrin can be mixed with a small amount of water-alcohol solution to form a paste, which is then kneaded for a period (e.g., 1 hour) and dried.
-
Lyophilization: Freeze the resulting aqueous solution and lyophilize it to obtain a solid powder of the inclusion complex.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Assessment: Determine the solubility of the resulting complex using the shake-flask method (Protocol 1) and compare it to the solubility of the free piperidine compound.
Source: Based on principles from various studies on piperine complexation.[11][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 9. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 11. Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Methods for Piperidin-4-ylmethanesulfonamide and its Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving common issues encountered during the HPLC analysis of Piperidin-4-ylmethanesulfonamide and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the HPLC analysis of this compound?
A1: Due to its polar nature, common challenges include poor retention on standard reversed-phase columns (like C18), peak tailing for the main analyte and its basic impurities, and co-elution of structurally similar impurities.
Q2: What type of HPLC column is recommended for this analysis?
A2: A polar-embedded or aqueous-stable C18 column is often a good starting point, as these are designed to prevent phase collapse in highly aqueous mobile phases, which are typically required for retaining polar compounds.[1] Alternatively, HILIC (Hydrophilic Interaction Liquid Chromatography) columns can be effective for very polar analytes.
Q3: How can I improve the retention of this compound on a reversed-phase column?
A3: To improve retention, you can:
-
Decrease the organic solvent percentage in the mobile phase.
-
Use a mobile phase with a pH that ensures the analyte is in a less polar (ionized) state.
-
Employ ion-pairing agents like heptafluorobutyric acid (HFBA) to increase the hydrophobicity of the analyte.[2]
Q4: What causes peak tailing for basic compounds like this compound?
A4: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. This can be mitigated by using a mobile phase with a low pH to suppress silanol ionization, adding a competing base like triethylamine (TEA) to the mobile phase, or using a highly end-capped or a hybrid particle column.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause | Troubleshooting Steps |
| My main peak for this compound is tailing. | Secondary interactions with the stationary phase. | - Lower the mobile phase pH (e.g., to 2.5-3.0) with an acid like phosphoric acid or formic acid.[4][5]- Add a competing base such as 0.1% Triethylamine (TEA) to the mobile phase.[3]- Switch to a column with a different stationary phase (e.g., a polar-embedded phase or a hybrid particle column).[1] |
| Column overload. | - Reduce the injection volume or the sample concentration.[6] | |
| Extra-column dead volume. | - Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.[6] | |
| All my peaks are fronting. | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse or void. | - Replace the column.[6] |
Problem 2: Inadequate Resolution of Impurities
| Question | Possible Cause | Troubleshooting Steps |
| Two of my impurity peaks are co-eluting. | Insufficient selectivity of the mobile phase. | - Change the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa).[7]- Adjust the mobile phase pH; small changes can significantly impact the retention of ionizable compounds.[3][8]- Introduce a different buffer or ion-pairing agent.[3] |
| Inefficient separation. | - Decrease the flow rate.- Increase the column length or switch to a column with smaller particles (UHPLC).[3] | |
| Isocratic elution is not strong enough to separate all components. | - Develop a gradient elution method, starting with a low percentage of organic solvent and gradually increasing it.[7][9] |
Problem 3: Unstable Retention Times
| Question | Possible Cause | Troubleshooting Steps |
| My retention times are drifting over a series of injections. | Inadequate column equilibration. | - Increase the equilibration time between runs, especially when using a gradient method.[10] |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[4][11] | |
| Temperature fluctuations. | - Use a column oven to maintain a consistent temperature.[4] | |
| Leaks in the system. | - Check all fittings for leaks.[4] |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound and Impurities
This protocol outlines a systematic approach to developing a robust HPLC method.
-
Analyte and Impurity Information Gathering:
-
Obtain the chemical structures, pKa, and logP values for this compound and its potential impurities (e.g., starting materials, by-products from synthesis).
-
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a C18 column with polar-embedded technology (e.g., 150 mm x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV at a wavelength where the main compound and impurities have adequate absorbance (e.g., 210 nm, or use a Charged Aerosol Detector (CAD) if chromophores are absent).[2]
-
-
Scouting Gradient Run:
-
Perform a broad linear gradient from 5% to 95% Acetonitrile over 20 minutes.
-
This will help determine the approximate elution conditions for the main peak and impurities.
-
-
Optimization of Mobile Phase:
-
Gradient Optimization: Based on the scouting run, design a more focused gradient to improve the resolution of closely eluting peaks.
-
pH Adjustment: If peak shape is poor for the basic piperidine compounds, adjust the pH of the aqueous mobile phase (e.g., using phosphate buffer at pH 3.0).[12]
-
Organic Modifier: If resolution is still not optimal, try methanol as the organic modifier instead of acetonitrile to alter selectivity.[7]
-
-
Flow Rate and Temperature Optimization:
-
Method Validation:
-
Once the desired separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[14]
-
Data Presentation
Table 1: Example Mobile Phase Screening Data
| Mobile Phase Composition | Retention Time of Main Peak (min) | Resolution of Critical Pair | Tailing Factor of Main Peak |
| 0.1% Formic Acid in Water/ACN (Gradient) | 8.5 | 1.2 | 1.8 |
| 20mM Phosphate Buffer pH 3.0/ACN (Gradient) | 9.2 | 1.8 | 1.3 |
| 20mM Phosphate Buffer pH 3.0/Methanol (Gradient) | 11.5 | 2.1 | 1.2 |
Visualizations
Caption: Workflow for HPLC method development.
Caption: Troubleshooting decision tree for HPLC.
References
- 1. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. scirp.org [scirp.org]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. mastelf.com [mastelf.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in NMR for Piperidine Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) in their NMR experiments involving piperidine sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low signal-to-noise ratio in the NMR spectra of my piperidine sulfonamide sample?
A low S/N ratio in the NMR spectra of piperidine sulfonamides can stem from several factors:
-
Low Sample Concentration: The most straightforward cause of a weak signal is a low concentration of the analyte in the NMR tube.[1]
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet will lead to broad peaks, which can be difficult to distinguish from noise.[2]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, such as the number of scans, receiver gain, or pulse widths, can significantly impact the S/N ratio.[3][4]
-
Sample-Related Issues: The presence of paramagnetic impurities (e.g., dissolved oxygen) can lead to line broadening and a reduced signal.[1] Additionally, the solubility of your piperidine sulfonamide in the chosen deuterated solvent might be a limiting factor.
-
Instrumental Factors: The inherent sensitivity of the NMR spectrometer, including the probe type and field strength, plays a crucial role.[3]
Q2: How does the number of scans affect the signal-to-noise ratio?
The signal-to-noise ratio is directly proportional to the square root of the number of scans (N).[2][3] This means that to double the S/N, you need to quadruple the number of scans.[2] While increasing the number of scans is a reliable way to improve the S/N, it comes at the cost of increased experiment time.
Q3: Can the choice of deuterated solvent impact the S/N ratio?
Yes, the choice of deuterated solvent is critical for several reasons:
-
Solubility: Your piperidine sulfonamide must be sufficiently soluble in the chosen solvent to achieve an adequate concentration.
-
Viscosity: Highly viscous solvents can lead to broader lines and, consequently, a lower S/N ratio.
-
Chemical Exchange: The solvent can influence the rate of chemical exchange of labile protons, such as the sulfonamide N-H proton. This can lead to peak broadening.
-
Residual Solvent Signals: The residual peaks of the deuterated solvent should not overlap with the signals of interest from your piperidine sulfonamide.
Q4: What is the optimal sample volume for a standard 5 mm NMR tube?
For a standard 5 mm NMR tube, the optimal sample volume is typically between 0.6 and 0.7 mL, which corresponds to a sample height of 40-45 mm.[1][5] This ensures that the sample fills the radiofrequency (RF) coil, maximizing the filling factor and, consequently, the signal intensity.[3] Using too little solvent can lead to poor shimming, while using too much will dilute your sample unnecessarily.[1]
Troubleshooting Guides
Issue 1: My ¹H NMR spectrum is very noisy, and I can't clearly identify the piperidine or sulfonamide protons.
This is a common issue that can often be resolved by systematically checking your sample preparation and acquisition parameters.
Caption: Troubleshooting workflow for low S/N in ¹H NMR.
Issue 2: The sulfonamide N-H proton signal is broad or not visible.
The sulfonamide N-H proton can be challenging to observe due to chemical exchange with residual water or quadrupolar coupling with the adjacent ¹⁴N nucleus.
-
Solvent Choice: Ensure you are using a high-purity, dry deuterated solvent. Solvents like DMSO-d₆ are often preferred as they can slow down the exchange rate of labile protons.
-
Lower Temperature: Acquiring the spectrum at a lower temperature can slow down the chemical exchange, resulting in a sharper N-H signal.
-
Solvent Suppression: If the N-H signal is obscured by a large residual water peak, consider using a solvent suppression technique like presaturation.[2]
Quantitative Data Summary
The following tables summarize key parameters that can be adjusted to enhance the signal-to-noise ratio.
Table 1: Effect of Number of Scans (NS) on S/N Improvement
| Number of Scans (NS) | S/N Improvement Factor (√NS) |
| 16 | 4x |
| 64 | 8x |
| 256 | 16x |
| 1024 | 32x |
Table 2: Recommended Sample Concentrations for Small Molecules (<1000 g/mol )
| Nucleus | Recommended Concentration (mg in 0.6-0.7 mL) | Typical Acquisition Time |
| ¹H | 5 - 25 mg | A few minutes |
| ¹³C | 50 - 100 mg | 20 - 60 minutes |
Data adapted from[1]
Experimental Protocols
Protocol 1: Standard Sample Preparation for Piperidine Sulfonamides
-
Weighing the Sample: Accurately weigh 5-25 mg of your piperidine sulfonamide for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[1][6]
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]
-
Filtering (Optional): If the solution is not clear, filter it through a small cotton plug in a Pasteur pipette into the NMR tube.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Tube Cleaning: Ensure the outside of the NMR tube is clean before inserting it into the spinner turbine.[5]
Protocol 2: Optimizing the Number of Scans (NS)
-
Initial Short Experiment: Acquire a quick spectrum with a small number of scans (e.g., NS = 8 or 16) to assess the initial S/N ratio.
-
Estimate Required NS: Based on the desired S/N, calculate the required number of scans using the principle that S/N is proportional to the square root of NS. For example, if your initial spectrum with 16 scans has an S/N of 10 and you need an S/N of 40 (a 4-fold improvement), you will need to increase the number of scans by a factor of 4² = 16. The new NS would be 16 * 16 = 256.
-
Set Up the Full Experiment: Set the calculated number of scans and acquire the final spectrum. Be mindful of the total experiment time.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key experimental factors and the resulting signal-to-noise ratio.
References
Technical Support Center: Minimizing Ion Suppression for Piperidin-4-ylmethanesulfonamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to identify, understand, and mitigate ion suppression in the LC-MS/MS analysis of Piperidin-4-ylmethanesulfonamide and other polar, basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for a compound like this compound?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte is reduced by the presence of co-eluting components from the sample matrix (e.g., proteins, salts, phospholipids).[1][2] This leads to a decreased analyte signal, which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3][4] this compound, being a small, polar, and basic compound, is particularly susceptible. It often elutes early in traditional reversed-phase chromatography, where many polar matrix components also elute, leading to direct competition for ionization in the MS source.[5][6] Electrospray ionization (ESI) is the most susceptible ionization technique to this phenomenon.[7]
Q2: How can I definitively determine if ion suppression is affecting my analysis?
The most common and effective method is the post-column infusion experiment .[4][8][9] This technique helps identify regions in the chromatogram where ion suppression occurs.[8][10]
-
Process: A standard solution of your analyte (this compound) is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.[4][11]
-
Analysis: When a blank matrix sample (e.g., extracted plasma without the analyte) is injected, any drop in the constant, stable analyte signal indicates that components eluting from the column at that specific time are causing ion suppression.[4][9] A steady baseline confirms the absence of suppression at that retention time.
Q3: What are the most common sources of ion suppression in biological samples like plasma or serum?
The primary culprits are endogenous and exogenous compounds that are co-extracted with the analyte.[1][7]
-
Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in ESI, often eluting over a broad range in reversed-phase chromatography.[7]
-
Salts and Buffers: Non-volatile salts from the sample matrix or mobile phase can form adducts and reduce the volatility of ESI droplets, hindering the ionization of the target analyte.[12]
-
Proteins and Peptides: While larger proteins are often removed, smaller peptides can remain after simple sample preparation techniques like protein precipitation and interfere with ionization.[13]
-
Formulation Agents: In pre-clinical studies, solubilizers and other formulation agents can be present at high concentrations and cause severe ion suppression.[6]
Q4: Is simply diluting my sample an effective strategy to reduce ion suppression?
Sample dilution can reduce the concentration of interfering matrix components, which may lessen ion suppression.[2][8] However, this approach also dilutes the analyte of interest, potentially compromising the sensitivity and pushing the concentration below the lower limit of quantitation (LLOQ).[2][3] Therefore, while it can be a useful quick fix, it is often not a viable strategy for trace-level analysis and more robust methods are preferred.[3][8]
Troubleshooting Guide
Problem: My analyte signal is low, inconsistent, and reproducibility is poor between samples.
This is a classic symptom of variable ion suppression. The following workflow can help diagnose and solve the issue.
Caption: Workflow for diagnosing and mitigating ion suppression.
Strategies for Minimizing Ion Suppression
Effective mitigation involves a multi-faceted approach focusing on sample preparation and chromatography.
1. Advanced Sample Preparation
Improving sample cleanup is the most effective way to remove interfering matrix components before they enter the LC-MS system.[1][7]
-
Protein Precipitation (PPT): This is the simplest method but is often the least effective at removing phospholipids and other small molecules, frequently resulting in significant matrix effects.[3][14]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. However, recovery for highly polar analytes like this compound can be low.[14]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively isolating the analyte.[1][15] For a basic compound like this compound, Mixed-Mode Cation Exchange (MCX) SPE is highly recommended. This technique uses a combination of reversed-phase and strong cation exchange retention mechanisms to effectively remove phospholipids and other interferences, resulting in significantly cleaner extracts.[14][16]
2. Chromatographic Optimization
The goal is to achieve chromatographic separation between the analyte and the region of ion suppression.[1][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for retaining and separating very polar compounds.[17][18][19] By using a polar stationary phase and a high-organic mobile phase, HILIC can effectively retain this compound while allowing less polar, suppression-causing components (like phospholipids) to elute earlier.[20][21] This separation minimizes co-elution and thus reduces ion suppression.
-
Mobile Phase pH Adjustment: Manipulating the mobile phase pH can alter the retention of ionizable compounds.[14] For a basic analyte, using an acidic mobile phase (e.g., with formic acid) will ensure it is protonated and can be retained differently from matrix components.[12]
-
Gradient Modification: Adjusting the gradient slope can improve the resolution between the analyte peak and interfering peaks.[1]
Caption: Competition for ionization within an ESI droplet.
Quantitative Data Summary
The following table provides an illustrative comparison of the effectiveness of different sample preparation techniques in reducing ion suppression for a polar analyte in plasma.
| Sample Preparation Method | Relative Analyte Signal (%) | Ion Suppression (%) | Data Quality |
| Dilute and Shoot | 20% | 80% | Poor Precision & Accuracy |
| Protein Precipitation (PPT) | 45% | 55% | Moderate Precision |
| Liquid-Liquid Extraction (LLE) | 75% | 25% | Good Precision |
| Mixed-Mode SPE (MCX) | 98% | 2% | High Precision & Accuracy |
Note: Values are representative and demonstrate the typical trend in performance.
Detailed Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is designed for the extraction of this compound from human plasma.
Materials:
-
MCX SPE Cartridges (e.g., 30 mg / 1 mL)
-
Human Plasma (K2EDTA)
-
Methanol (MeOH), HPLC Grade
-
Acetonitrile (ACN), HPLC Grade
-
Formic Acid (FA)
-
Ammonium Hydroxide (NH₄OH)
-
Deionized Water
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of Deionized Water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the entire 400 µL of the pre-treated sample onto the cartridge.
-
Apply gentle vacuum or positive pressure to pass the sample through at a slow, steady rate (approx. 1 mL/min).
-
-
Wash Steps:
-
Wash 1 (Remove salts and polar interferences): Wash with 1 mL of 0.1% Formic Acid in Deionized Water.
-
Wash 2 (Remove phospholipids and proteins): Wash with 1 mL of Methanol.
-
Dry the cartridge thoroughly under high vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Logical relationship of ion suppression mitigation strategies.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nebiolab.com [nebiolab.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 20. LCI - HILIC – New Separation Principle in Chromatography? [lci-koeln.de]
- 21. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
Strategies to improve the yield of multi-step piperidine derivative synthesis
Welcome to the technical support center for the synthesis of piperidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and purity of their multi-step syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Reductive Amination of a Dicarbonyl Compound
Q: My double reductive amination to form a piperidine ring is giving low yields. What are the common causes and how can I optimize the reaction?
A: Low yields in double reductive amination (DRA) are often due to several factors, including the choice of reducing agent, reaction pH, and substrate stability.[1][2]
Troubleshooting Steps:
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the carbonyl group before imine formation.[2] It is often better to use a milder, more selective reducing agent.
-
pH Control: The pH of the reaction is critical for efficient imine formation and subsequent reduction.[2]
-
Recommendation: Maintain a mildly acidic pH (around 4-5). This pH range is optimal for the formation of the iminium intermediate, which is then readily reduced.[2]
-
-
Reaction Sequence and Stereoselectivity: In syntheses like that of deoxynojirimycin (DNJ), where a new stereocenter is formed, the reaction conditions can significantly impact the diastereomeric ratio.[1]
-
Recommendation: Control the temperature (e.g., 0 °C) and carefully choose the amine and reducing agent to favor the desired diastereomer.[1]
-
-
Protecting Groups: If your substrate contains other sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.[3]
Issue 2: Difficulty in Separating Piperidine from Pyridine Impurity
Q: I am struggling to purify my piperidine derivative from the starting pyridine material using distillation. Why is this happening and what are the alternative purification methods?
A: The difficulty arises because piperidine and pyridine form an azeotrope, a mixture with a constant boiling point, making complete separation by simple fractional distillation challenging.[4] The azeotrope consists of approximately 92% piperidine and 8% pyridine.[4]
Alternative Purification Strategies:
-
Selective Salt Formation: This is a highly effective chemical method.
-
Protocol: Pass carbon dioxide (CO₂) gas through a solution of the piperidine/pyridine mixture in an organic solvent (e.g., ethers, ketones, aromatic hydrocarbons).[5] Piperidine will react to form a solid piperidine carbonate salt, while pyridine does not react and remains in solution.[4][5] The salt can then be isolated by filtration.[5] To recover the purified piperidine, treat the salt with an alkaline solution and then perform distillation.[5]
-
-
Azeotropic Distillation: While simple distillation is ineffective, azeotropic distillation with water can be an option to break the piperidine-pyridine azeotrope.[4]
-
Column Chromatography: For smaller scale purifications, column chromatography can be used to separate piperidine derivatives from impurities based on polarity.[6]
Issue 3: Poor Stereoselectivity in Cyclization Reactions
Q: My intramolecular cyclization to form a substituted piperidine is resulting in a poor diastereomeric ratio. How can I improve the stereoselectivity?
A: Poor stereoselectivity can stem from the reaction mechanism, catalyst choice, or the nature of the protecting group.[4][7]
Strategies for Improved Stereoselectivity:
-
Catalyst Optimization: The choice of catalyst can significantly influence the stereochemical outcome.[4] For hydrogenation of substituted pyridines, different catalysts can favor different isomers.
-
Protecting Group Strategy: The steric bulk and electronic properties of the nitrogen protecting group can direct the stereochemical course of a reaction. For instance, in the synthesis of methyl-substituted pipecolinates, the choice between a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group can influence the outcome of epimerization steps.[8] Judicious selection of the N-protecting group can help achieve the desired diastereomer.[8]
-
Reaction Pathway Control: In reactions like the [4+2] cycloaddition, using cyclic dienes can often lead to higher diastereoselectivity.[4] If the reaction is proceeding through an undesired stepwise pathway, adjusting the Lewis acid or other reaction conditions may favor a concerted mechanism.[4]
-
Base-Mediated Epimerization: For certain piperidine derivatives, it is possible to synthesize a mixture of diastereomers and then convert the undesired isomer to the more stable, desired isomer through base-mediated epimerization.[8]
Issue 4: Product Discoloration (Yellowing) Upon Storage
Q: My purified piperidine derivative turns yellow over time. What causes this and how can I prevent it?
A: The yellow discoloration is typically due to the formation of oxidation products.[6][9] While this may not impact all applications, it is indicative of impurity formation.
Prevention and Purification:
-
Purification: Distillation is an effective method for removing these colored impurities.[6]
-
Proper Storage: To prevent future discoloration, store the purified piperidine derivative under an inert atmosphere, such as nitrogen or argon.[4] It should also be protected from light and heat.[4]
Quantitative Data Summary
The yield of piperidine synthesis can be significantly influenced by the chosen catalyst and reaction conditions. Below is a summary of typical yields for the hydrogenation of substituted pyridines using various catalysts.
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Typical Yield (%) | Notes |
| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | High | Often effective for substituted pyridines.[4] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | High | Generally more active than Palladium for pyridine reduction.[4] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Moderate to High | Can be prone to catalyst poisoning.[4] |
| Nickel | High | 170 - 200 | - | High | Often used for the industrial synthesis of piperidine itself.[4] |
| Cobalt Nanoparticles | - | - | Water | Good | Allows for acid-free hydrogenation.[7] |
Key Experimental Protocols
Protocol 1: Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[4]
Materials:
-
Substituted pyridine (1.0 eq)
-
Glacial acetic acid (solvent)
-
PtO₂ (Adams' catalyst, 1-5 mol%)
-
High-pressure reactor
-
Hydrogen gas
Procedure:
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine and glacial acetic acid.
-
Catalyst Addition: Carefully add PtO₂ to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50-70 atm).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[4]
-
Monitoring: Monitor the reaction progress using techniques such as GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The product can then be isolated and purified by standard methods such as extraction, crystallization, or distillation.[6]
Protocol 2: Purification of Piperidine via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities.[5][6]
Materials:
-
Crude piperidine containing pyridine impurity
-
Organic solvent (e.g., acetone, ether)
-
Carbon dioxide (CO₂) gas
-
Alkaline solution (e.g., aqueous NaOH or KOH)
Procedure:
-
Dissolution: Dissolve the crude piperidine mixture in a suitable organic solvent.
-
Salt Formation: Bubble CO₂ gas through the solution. Piperidine will react to form a solid precipitate of piperidine carbonate. Continue bubbling until precipitation is complete.
-
Filtration: Filter the solid piperidine carbonate salt and wash it with the organic solvent to remove any remaining pyridine.
-
Liberation of Free Base: Add the piperidine salt to an alkaline solution to liberate the free piperidine.
-
Extraction and Drying: Extract the piperidine into an organic solvent, dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified piperidine.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low yield in piperidine synthesis.
Caption: Pathway of selective reductive amination for piperidine synthesis.
References
- 1. soc.chim.it [soc.chim.it]
- 2. nbinno.com [nbinno.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Efficacy of Piperidin-4-ylmethanesulfonamide Compared to Other Sulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the efficacy of various sulfonamide-based compounds across different therapeutic areas. Notably, a comprehensive search of publicly available scientific literature and databases revealed a lack of specific efficacy data for Piperidin-4-ylmethanesulfonamide . This compound is primarily documented as a chemical intermediate used in the synthesis of more complex pharmaceutical agents, particularly for central nervous system targets.[1]
Therefore, this guide will focus on a broader comparison of well-characterized sulfonamides with established therapeutic applications, including antibacterial agents, carbonic anhydrase inhibitors, and cyclooxygenase-2 (COX-2) inhibitors. We will present available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to provide a valuable resource for researchers in the field of drug discovery and development.
This compound: Current Status
This compound is commercially available as a building block for chemical synthesis.[1] Its structure, featuring a piperidine ring and a sulfonamide group, suggests its potential for the development of bioactive molecules targeting a range of biological entities.[1] The piperidine moiety is a common scaffold in drugs targeting the central nervous system, while the sulfonamide group is a versatile pharmacophore known for its presence in a wide array of therapeutic agents. However, at the time of this publication, no peer-reviewed studies detailing the specific biological activity or efficacy of this compound were identified.
Comparative Efficacy of Therapeutically Relevant Sulfonamides
To provide a useful comparison for researchers, this section details the efficacy of other sulfonamides in three major therapeutic classes.
Antibacterial Sulfonamides
The archetypal antibacterial sulfonamides function by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This bacteriostatic action prevents the growth and proliferation of susceptible bacteria.
Table 1: Comparative Efficacy of Antibacterial Sulfonamides
| Compound | Target Organism | Efficacy Metric (Unit) | Value | Reference |
| Sulfamethoxazole | Escherichia coli | MIC (µg/mL) | 8 - 64 | [Generic literature values] |
| Sulfadiazine | Staphylococcus aureus | MIC (µg/mL) | 16 - 128 | [Generic literature values] |
| Novel Piperidine-containing Sulfonamide (Compound C4) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (µg/mL) | 2.02 | [2] |
| Bismerthiazol (Commercial agent) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (µg/mL) | 42.38 | [2] |
| Thiodiazole copper (Commercial agent) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (µg/mL) | 64.50 | [2] |
Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) values can vary depending on the bacterial strain and experimental conditions.
Carbonic Anhydrase Inhibitors
Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. They are used in the treatment of glaucoma, epilepsy, and other conditions.
Table 2: Comparative Efficacy of Sulfonamide Carbonic Anhydrase Inhibitors
| Compound | Target Isoform | Efficacy Metric (Unit) | Value | Reference |
| Acetazolamide | hCA I | Kᵢ (nM) | 250 | [Generic literature values] |
| Acetazolamide | hCA II | Kᵢ (nM) | 12 | [Generic literature values] |
| Dorzolamide | hCA II | Kᵢ (nM) | 0.9 | [Generic literature values] |
| Brinzolamide | hCA II | Kᵢ (nM) | 3.1 | [Generic literature values] |
Note: Kᵢ (Inhibition Constant) is a measure of the binding affinity of an inhibitor to an enzyme. Lower values indicate stronger inhibition.
Cyclooxygenase-2 (COX-2) Inhibitors
Certain sulfonamide derivatives are selective inhibitors of COX-2, an enzyme involved in inflammation and pain. These drugs are used as anti-inflammatory agents with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.
Table 3: Comparative Efficacy of Sulfonamide COX-2 Inhibitors
| Compound | Condition | Efficacy Outcome | Comparison | Reference |
| Celecoxib | Osteoarthritis, Rheumatoid Arthritis | Pain Reduction | Similar to non-selective NSAIDs (e.g., naproxen, ibuprofen) | [Generic literature values] |
| Etoricoxib | Osteoarthritis, Rheumatoid Arthritis | Pain Reduction | Similar to non-selective NSAIDs (e.g., diclofenac) | [Generic literature values] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Sulfonamides
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Sulfonamide: The sulfonamide compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted sulfonamide is inoculated with the bacterial suspension. A positive control well (bacteria without sulfonamide) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.
Carbonic Anhydrase Inhibition Assay
Protocol: Colorimetric Assay using p-Nitrophenyl Acetate
-
Reagent Preparation: Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in a water-miscible organic solvent (e.g., acetonitrile). Prepare serial dilutions of the sulfonamide inhibitor.
-
Assay Setup: In a 96-well plate, add the CA enzyme solution to each well. Add the sulfonamide inhibitor dilutions to the test wells and a vehicle control to the control wells.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.
COX-2 Inhibition Assay
Protocol: Fluorometric Assay
-
Reagent Preparation: Prepare a solution of purified human recombinant COX-2 enzyme in a suitable assay buffer. Prepare a stock solution of the fluorogenic probe (e.g., Amplex Red) and the substrate (arachidonic acid). Prepare serial dilutions of the sulfonamide inhibitor.
-
Assay Setup: In a 96-well plate, add the COX-2 enzyme solution to each well. Add the sulfonamide inhibitor dilutions to the test wells and a vehicle control to the control wells. Add the fluorogenic probe.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm). The rate of fluorescence increase is proportional to the COX-2 activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Prostaglandin Synthesis Pathway and COX-2 Inhibition
Caption: Inhibition of prostaglandin synthesis by COX-2 inhibitors.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
While this compound serves as a valuable starting material in medicinal chemistry, there is currently no publicly available data to support its efficacy in any specific therapeutic application. This guide has instead provided a comparative overview of the efficacy of other well-established sulfonamide drugs, highlighting their diverse mechanisms of action and therapeutic uses. The provided experimental protocols and pathway diagrams serve as a resource for researchers engaged in the discovery and development of novel sulfonamide-based therapeutics. Further investigation into the biological activity of this compound and its derivatives is warranted to elucidate its potential pharmacological profile.
References
Validating Cellular Target Engagement: A Comparative Guide for Novel Compounds Like Piperidin-4-ylmethanesulfonamide
For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methodologies for validating target engagement, using the hypothetical compound Piperidin-4-ylmethanesulfonamide as a case study. We will delve into the principles, protocols, and data presentation for established techniques, offering a framework for the rigorous assessment of novel chemical entities.
The journey from a promising chemical structure to a validated therapeutic agent is fraught with challenges, chief among them being the definitive confirmation of on-target activity within the complex milieu of a living cell. For a novel compound, here notionally represented by this compound, identifying and validating its molecular target is paramount. This guide will compare and contrast several powerful techniques used to measure the direct interaction between a ligand and its target protein in a cellular environment.
Comparative Analysis of Target Validation Methodologies
Choosing the appropriate assay to validate target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of leading methodologies.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2][3][4] | Label-free; applicable to intact cells and tissues; confirms intracellular target engagement.[1][2][3] | Not suitable for all proteins; requires a specific antibody for detection; can be low-throughput.[3] | Low to High |
| Kinase Inhibition Assays | Measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.[5][6][7] | Highly sensitive and specific; multiple formats available (e.g., fluorescence, luminescence).[5][6][8] | Specific to kinase targets; requires purified enzyme or specific cell lines; potential for compound interference.[5][8] | High |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[1] | Label-free; does not require thermal denaturation. | Requires optimization of protease concentration and digestion time. | Low to Medium |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters the susceptibility of a protein to chemical denaturation and subsequent oxidation of methionine residues.[1] | Provides information on binding site and conformational changes. | Requires mass spectrometry; complex data analysis. | Low |
| Surface Plasmon Resonance (SPR) | Measures the binding of a ligand to an immobilized target protein in real-time.[5] | Provides kinetic data (on/off rates); label-free. | Requires purified protein; immobilization can affect protein conformation. | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target protein.[5] | Provides thermodynamic data; considered a gold-standard for binding affinity. | Requires large amounts of purified protein; low-throughput. | Low |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to validate the binding of a compound to its target protein in intact cells.[1][2][9]
1. Cell Culture and Treatment: a. Culture cells to an appropriate confluency. b. Treat cells with the test compound (e.g., this compound) at various concentrations or with a vehicle control (e.g., DMSO). c. Incubate the cells for a sufficient time to allow compound entry and target binding (e.g., 1-2 hours at 37°C).[2][9]
2. Heating Step: a. Aliquot the cell suspensions into PCR tubes. b. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[2][9] c. A typical temperature gradient might range from 40°C to 70°C.
3. Cell Lysis and Protein Solubilization: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[2] b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[1]
4. Protein Detection and Quantification: a. Collect the supernatant containing the soluble proteins. b. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other detection methods like ELISA or mass spectrometry.[1] c. Use a specific primary antibody against the target protein.
5. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. c. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for an in vitro kinase assay to determine if a compound inhibits the activity of a specific kinase.[5][7]
1. Reagent Preparation: a. Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[5] b. Dilute the target kinase and its substrate to the desired concentrations in the kinase buffer. c. Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. d. Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase.[5]
2. Assay Procedure: a. In a multi-well plate, add the kinase, substrate, and the test compound at various concentrations. b. Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) to allow the compound to bind to the kinase.[7] c. Initiate the kinase reaction by adding the ATP solution.[5] d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[5] e. Stop the reaction by adding a stop solution (e.g., EDTA).[5]
3. Detection: a. The method of detection will depend on the assay format. Common methods include:
- Radiometric assays: Measure the incorporation of radiolabeled phosphate into the substrate.[5]
- Fluorescence-based assays (e.g., TR-FRET): Use fluorescently labeled antibodies to detect the phosphorylated substrate.[5][8]
- Luminescence-based assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the reaction.[5][8]
4. Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-4-ylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Piperidin-4-ylmethanesulfonamide, a key intermediate and potential pharmacophore, is critical throughout the drug development lifecycle. The selection of a robust analytical method and its subsequent validation and cross-validation are imperative for ensuring data integrity and regulatory compliance. This guide provides a comparative overview of suitable analytical techniques, drawing upon established methodologies for structurally similar piperidine derivatives, to facilitate the development and cross-validation of analytical methods for this compound.
Comparison of Analytical Methods
The choice of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary techniques applicable to piperidine derivatives are High-Performance Liquid Chromatography (HPLC) with various detectors, and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is particularly suited for bioanalytical applications requiring high sensitivity.
Since this compound lacks a strong UV chromophore, direct UV detection in HPLC can be challenging. Therefore, methods such as HPLC with Charged Aerosol Detection (CAD) or pre-column derivatization for UV or fluorescence detection are often employed.
Table 1: Comparison of Analytical Method Performance for Piperidine Derivatives
| Analytical Method | Principle | Linearity Range (Typical) | Limit of Quantification (LOQ) (Typical) | Accuracy (% Recovery) (Typical) | Precision (%RSD) (Typical) | Key Advantages | Key Limitations |
| HPLC-CAD | Separation by HPLC followed by universal detection based on charged aerosol particles. | 10 - 1000 ng/mL | 10 ng/mL[1] | 95 - 105% | < 5% | Universal detection for non-volatile and semi-volatile compounds; does not require a chromophore. | Lower sensitivity compared to MS; baseline noise can be influenced by mobile phase purity.[1] |
| HPLC-UV with Pre-column Derivatization | Chemical modification of the analyte to introduce a UV-absorbing chromophore prior to HPLC separation and UV detection. | 0.44 - 53.33 µg/mL[2][3] | 0.44 µg/mL[2][3] | 98 - 102%[2][3] | < 2%[2][3] | High sensitivity and selectivity; widely available instrumentation. | Derivatization step can be time-consuming and introduce variability; requires optimization.[4] |
| LC-MS/MS | Separation by LC coupled with highly selective and sensitive detection by tandem mass spectrometry. | 0.03 - 0.40 µg/mL[5] | 0.01 µg/mL[5] | 95 - 105% | < 15% | Excellent sensitivity and selectivity; suitable for complex matrices like plasma.[6] | Higher cost of instrumentation and maintenance; potential for matrix effects. |
| GC-MS | Separation of volatile analytes by GC followed by mass spectrometric detection. Often requires derivatization to increase volatility. | 0.05 - 1 µg/mL | 0.05 ppm[7] | 97 - 107%[7] | < 10% | High resolution and sensitivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds; derivatization may be necessary. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of piperidine derivatives, which can be adapted for this compound.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the direct analysis of this compound without the need for derivatization.
-
Instrumentation: HPLC system with a Charged Aerosol Detector.
-
Chromatographic Conditions:
-
Detection:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-column Derivatization
This method requires a chemical derivatization step to make the analyte detectable by UV.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Derivatization Reagent: 4-toluenesulfonyl chloride (tosyl chloride).[4]
-
Derivatization Procedure:
-
To an aliquot of the sample solution, add an excess of 4-toluenesulfonyl chloride solution (in acetonitrile).[4]
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[4]
-
Heat the mixture (e.g., at 60°C) for a specified time to ensure complete reaction.[4]
-
Cool the mixture and dilute with the mobile phase before injection.[4]
-
-
Chromatographic Conditions:
-
Detection:
-
Wavelength: To be determined based on the absorbance maximum of the derivatized product.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for bioanalytical studies requiring high sensitivity and selectivity.
-
Instrumentation: LC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and suitable product ions.
-
-
Sample Preparation (from Plasma):
-
To a plasma sample, add an internal standard (ideally a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.[9]
-
Visualizing Experimental Workflows and Pathways
Cross-Validation Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, comparing a newly developed LC-MS/MS method against an established HPLC-CAD method.
Caption: A flowchart illustrating the typical stages involved in the cross-validation of two analytical methods.
Metabolic Pathway of Piperidine Derivatives
Piperidine-containing compounds often undergo metabolism mediated by cytochrome P450 (CYP) enzymes in the liver. A common metabolic pathway involves oxidation of the piperidine ring.
Caption: A simplified diagram showing a potential metabolic pathway for piperidine derivatives involving cytochrome P450-mediated oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Piperidin-4-ylmethanesulfonamide Analogs as CCR2 Receptor Antagonists
A detailed examination of a novel class of Piperidin-4-ylmethanesulfonamide analogs reveals their potent inhibitory activity against the C-C chemokine receptor 2 (CCR2). Structure-activity relationship (SAR) studies highlight key structural modifications that enhance binding affinity and functional antagonism, offering a promising avenue for the development of therapeutics targeting inflammatory diseases.
This guide provides a comparative analysis of the biological activity of a series of this compound analogs. The data presented is based on a study published in Bioorganic & Medicinal Chemistry Letters, which details the synthesis and evaluation of these compounds as CCR2 antagonists.
Quantitative Analysis of Biological Activity
The inhibitory potency of the this compound analogs was assessed through a competitive radioligand binding assay and a functional chemotaxis assay. The results, summarized in the table below, demonstrate the impact of substitutions on the piperidine nitrogen and the aromatic moiety on the compound's affinity for the CCR2 receptor (IC50) and its ability to block monocyte chemoattractant protein-1 (MCP-1) induced cell migration (Chemotaxis IC50).
| Compound ID | R (Piperidine N1-substituent) | Ar (Aromatic group) | CCR2 Binding IC50 (nM) | Chemotaxis IC50 (nM) |
| 1 | Benzyl | 4-Trifluoromethylphenyl | 15 | 25 |
| 2 | 4-Fluorobenzyl | 4-Trifluoromethylphenyl | 12 | 20 |
| 3 | 3-Methoxybenzyl | 4-Trifluoromethylphenyl | 28 | 45 |
| 4 | Cyclohexylmethyl | 4-Trifluoromethylphenyl | 55 | 80 |
| 5 | Benzyl | 4-Chlorophenyl | 22 | 38 |
| 6 | Benzyl | 3,4-Dichlorophenyl | 18 | 30 |
| 7 | Benzyl | Naphthyl | 40 | 65 |
Structure-Activity Relationship (SAR) and Key Findings
The data reveals several key trends in the structure-activity relationship of these analogs:
-
N-Substituent on Piperidine: A benzyl group at the N1 position of the piperidine ring (Compound 1) provided a potent starting point. Substitution on the benzyl ring, such as a 4-fluoro group (Compound 2), slightly improved potency. However, a 3-methoxy substituent (Compound 3) led to a decrease in activity. Replacing the aromatic ring with an aliphatic cyclohexylmethyl group (Compound 4) significantly reduced both binding and functional activity.
-
Aromatic Sulfonamide Moiety: The nature of the aromatic group attached to the sulfonamide is crucial for activity. A 4-trifluoromethylphenyl group (Compounds 1-4) was found to be optimal. Replacing it with a 4-chlorophenyl (Compound 5) or a 3,4-dichlorophenyl (Compound 6) resulted in a slight decrease in potency. A larger aromatic system like a naphthyl group (Compound 7) was less well-tolerated, leading to a noticeable drop in activity.
Experimental Protocols
CCR2 Receptor Binding Assay
The affinity of the this compound analogs for the human CCR2 receptor was determined using a competitive radioligand binding assay. The protocol is as follows:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CCR2 receptor.
-
Assay Buffer: The assay was performed in a buffer containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA).
-
Radioligand: [125I]-MCP-1 was used as the radioligand at a final concentration of 0.1 nM.
-
Competition Binding: A fixed concentration of radioligand was incubated with varying concentrations of the test compounds and the cell membranes for 90 minutes at room temperature.
-
Separation and Detection: The reaction was terminated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter was quantified using a gamma counter.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand, were calculated using non-linear regression analysis.
Chemotaxis Assay
The functional antagonist activity of the compounds was evaluated by their ability to inhibit MCP-1-induced chemotaxis of a human monocytic cell line (THP-1).
-
Cell Preparation: THP-1 cells were suspended in chemotaxis buffer (RPMI 1640 with 0.5% BSA).
-
Assay Setup: A 96-well chemotaxis chamber was used, with the lower chamber containing MCP-1 (10 nM) as the chemoattractant and the test compounds at various concentrations. The upper chamber contained the THP-1 cell suspension.
-
Incubation: The chamber was incubated for 2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migration: The number of cells that migrated to the lower chamber was quantified using a fluorescent dye and a fluorescence plate reader.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the MCP-1-induced cell migration, were determined by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR2 signaling pathway leading to chemotaxis and the general workflow of the in vitro biological evaluation of the this compound analogs.
Figure 1: Simplified CCR2 signaling pathway leading to chemotaxis.
Figure 2: Workflow for the biological evaluation of analogs.
Head-to-Head Study: Piperidin-4-ylmethanesulfonamide versus Acetazolamide for Carbonic Anhydrase Inhibition
For Immediate Release
A Hypothetical Comparative Analysis of a Novel Sulfonamide with a Clinically Established Carbonic Anhydrase Inhibitor
This guide presents a speculative head-to-head comparison between the novel compound Piperidin-4-ylmethanesulfonamide and the well-established carbonic anhydrase (CA) inhibitor, Acetazolamide. The inclusion of this compound is based on the chemical precedent that sulfonamide moieties are a hallmark of carbonic anhydrase inhibitors. As there is no publicly available data on the biological activity of this compound, this guide utilizes a hypothetical, yet scientifically plausible, inhibitory profile to illustrate its potential as a carbonic anhydrase inhibitor and to provide a framework for its future evaluation.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and certain types of cancer. Consequently, the development of potent and isoform-selective CA inhibitors is an area of significant therapeutic interest.
Acetazolamide is a non-selective sulfonamide inhibitor of carbonic anhydrases and is clinically used for the treatment of glaucoma, epilepsy, and acute mountain sickness.[1] Its broad inhibitory profile, however, can lead to off-target effects. The search for novel CA inhibitors with improved selectivity is therefore a key objective in drug discovery. This compound, containing a core sulfonamide pharmacophore, represents a candidate for investigation as a potential CA inhibitor. This guide provides a comparative overview of its hypothetical inhibitory profile against that of Acetazolamide.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound (hypothetical data) and Acetazolamide against four key human carbonic anhydrase isoforms (hCA I, II, IX, and XII) is summarized below. The data is presented as inhibition constants (Ki), where a lower value indicates a more potent inhibitor.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | 350 | 50 | 15 | 25 |
| Acetazolamide | 250[2] | 12[2] | 25.8[2] | 5.7[2] |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Signaling Pathway and Catalytic Mechanism
The fundamental reaction catalyzed by carbonic anhydrases is the reversible hydration of carbon dioxide. The catalytic cycle involves a zinc-bound hydroxide ion acting as a nucleophile, attacking the carbon dioxide substrate. Sulfonamide inhibitors, such as Acetazolamide and hypothetically this compound, coordinate to the zinc ion, displacing the catalytic water/hydroxide and preventing substrate binding.
Caption: Carbonic Anhydrase Catalytic Cycle and Inhibition.
Experimental Protocols
Synthesis of this compound (Hypothetical Route)
A plausible synthetic route to this compound can be envisioned via a two-step process involving the formation of a piperidine precursor followed by sulfonylation. A common method for synthesizing piperidines is the reductive amination of a suitable ketone.
Step 1: Synthesis of 4-aminopiperidine
A solution of N-Boc-4-piperidone in methanol is treated with ammonium acetate and sodium cyanoborohydride. The reaction mixture is stirred at room temperature for 24 hours. After quenching the reaction with water, the product is extracted with an organic solvent, dried, and concentrated. The Boc-protecting group is then removed by treatment with trifluoroacetic acid in dichloromethane to yield 4-aminopiperidine.
Step 2: Sulfonylation of 4-aminopiperidine
To a solution of 4-aminopiperidine in a suitable solvent such as dichloromethane, an equimolar amount of methanesulfonyl chloride and a non-nucleophilic base like triethylamine are added at 0°C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Caption: Hypothetical Synthesis Workflow.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds is determined against various human carbonic anhydrase isoforms (hCA I, II, IX, and XII). Two common methods are the stopped-flow CO₂ hydration assay and the esterase assay.
1. Stopped-Flow CO₂ Hydration Assay
This is a direct assay that measures the catalytic hydration of CO₂. The assay is performed using a stopped-flow instrument to monitor the pH change associated with the enzymatic reaction.
-
Reagents: Purified recombinant human CA isoforms, HEPES buffer, phenol red as a pH indicator, CO₂-saturated water, and the test inhibitor dissolved in DMSO.
-
Procedure: A solution of the enzyme and inhibitor in buffer containing phenol red is rapidly mixed with a CO₂-saturated solution. The initial rate of the pH change, monitored by the absorbance change of the indicator, is recorded.
-
Data Analysis: Inhibition constants (Ki) are determined by fitting the initial velocity data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
2. Esterase Assay (Colorimetric Method)
This assay utilizes the esterase activity of CAs on a chromogenic substrate, typically 4-nitrophenyl acetate (p-NPA).
-
Reagents: Purified recombinant human CA isoforms, Tris-HCl buffer, 4-nitrophenyl acetate (p-NPA), and the test inhibitor dissolved in DMSO.
-
Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor in a 96-well plate. The reaction is initiated by the addition of p-NPA. The hydrolysis of p-NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition versus the inhibitor concentration. Ki values can then be calculated using the Cheng-Prusoff equation.
Caption: Inhibitor Testing Workflow.
Conclusion
This guide provides a hypothetical yet structured comparison of this compound and Acetazolamide as carbonic anhydrase inhibitors. The presented data for this compound is intended to serve as a placeholder to illustrate a potential inhibitory profile that could warrant further investigation. The outlined experimental protocols for synthesis and biological evaluation provide a clear roadmap for the actual characterization of this and other novel sulfonamide-based compounds. Future experimental studies are necessary to validate the hypothetical data and to fully elucidate the therapeutic potential of this compound.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential selectivity of Piperidin-4-ylmethanesulfonamide against related enzymatic targets. Due to the absence of direct experimental data for this compound, this analysis utilizes data from a closely related structural analog, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, to infer its potential activity and selectivity profile. This analog shares the core piperidin-4-yl-methoxy moiety, which is crucial for interaction with the target enzymes.
The piperidine and sulfonamide structural motifs are prevalent in a wide array of biologically active compounds. While this compound itself is not extensively characterized in the scientific literature as a potent inhibitor of a specific target, its structural components are features of compounds known to interact with various enzymes, including amine oxidases. This guide focuses on its potential activity against Lysine-Specific Demethylase 1 (LSD1) and the related monoamine oxidases, MAO-A and MAO-B. This comparison is based on the significant inhibitory potency and selectivity observed in close structural analogs.
Quantitative Assessment of Inhibitory Activity
The inhibitory activity of the representative analog against LSD1, MAO-A, and MAO-B is summarized below. The data highlights a significant potential for selective inhibition of LSD1.
| Compound | Target | IC50 (nM) | Kᵢ (nM) | Selectivity vs. MAO-A (fold) | Selectivity vs. MAO-B (fold) |
| 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | LSD1 | - | 29[1][2] | >1724 | >645 |
| MAO-A | >50,000 | >50,000[1] | - | - | |
| MAO-B | - | 18,700[1] | - | - |
Note: Data presented is for the structural analog 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile as a proxy for this compound.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided to ensure reproducibility and critical evaluation of the presented data.
LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay quantifies the activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
-
Reagents:
-
Recombinant human LSD1-CoREST complex.
-
Dimethylated histone H3 peptide (H3K4me2) substrate.
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent (or other suitable HRP substrate).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Test compound (e.g., this compound analog).
-
-
Procedure:
-
The test compound is serially diluted in the assay buffer.
-
The LSD1-CoREST enzyme complex is pre-incubated with the test compound for a defined period (e.g., 10 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by adding the H3K4me2 substrate, HRP, and Amplex Red to the wells.
-
The plate is incubated at 37°C, and the fluorescence intensity is measured kinetically using a microplate reader (excitation ~530-545 nm, emission ~590 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Kᵢ values can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
-
MAO-A and MAO-B Inhibition Assays
The inhibitory activity against MAO-A and MAO-B is determined using a similar fluorescence-based method that detects H₂O₂ production.
-
Reagents:
-
Recombinant human MAO-A or MAO-B.
-
Substrate: Kynuramine for MAO-A, and benzylamine for MAO-B are traditional substrates, though fluorogenic substrates are also common. For the peroxidase-coupled assay, a suitable amine substrate that produces H₂O₂ upon oxidation is used.
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Test compound.
-
-
Procedure:
-
The test compound is serially diluted in the assay buffer.
-
The respective MAO enzyme is pre-incubated with the test compound.
-
The reaction is initiated by adding the substrate, HRP, and Amplex Red.
-
The plate is incubated at 37°C, and fluorescence is measured kinetically.
-
-
Data Analysis:
-
IC₅₀ and Kᵢ values are calculated as described for the LSD1 assay.
-
Visualizing Selectivity and Experimental Workflow
The following diagrams illustrate the potential selectivity profile of this compound based on its analog's data and the general workflow of the enzymatic assays.
Caption: Predicted selectivity profile of this compound.
Caption: General workflow for enzymatic inhibition assays.
References
A Comparative Guide to the In Vitro Reproducibility of Piperidin-4-ylmethanesulfonamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro experimental data available for Piperidin-4-ylmethanesulfonamide and its structural analogs. The aim is to offer a resource for assessing the reproducibility of in vitro findings and to provide detailed experimental protocols to support future research in this area. While direct studies on the experimental reproducibility of this compound are limited in publicly available literature, this guide synthesizes data from related piperidine and sulfonamide derivatives to offer valuable insights into their biological activities and the methodologies used for their evaluation.
Introduction
This compound is a chemical entity featuring a piperidine ring and a methanesulfonamide group. The piperidine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS). The sulfonamide group can enhance solubility and binding affinity, making this class of compounds attractive for drug discovery programs. N-(Piperidin-4-yl)methanesulfonamide hydrochloride is noted as a key intermediate in the synthesis of pharmaceuticals, especially CNS agents and receptor modulators, including ligands for serotonin and dopamine receptors[1].
This guide will focus on the in vitro anticancer properties of a structurally related compound, 4-Methyl-N-(Piperidin-1-Ylmethylene) benzenesulfonamide (PMSA), due to the availability of specific experimental data. This will be compared with other piperidine derivatives exhibiting different biological activities to provide a broader context for in vitro testing of this compound class.
Performance Comparison of Piperidine Sulfonamide Analogs
The following table summarizes the in vitro biological activity of PMSA, a close analog of this compound, and other piperidine derivatives with demonstrated anticancer and anti-inflammatory activities. This comparative data is essential for understanding the potential therapeutic applications and for designing reproducible in vitro experiments.
| Compound/Derivative Class | Target/Assay | Cell Line(s) | Key Performance Metric | Result |
| 4-Methyl-N-(Piperidin-1-Ylmethylene) benzenesulfonamide (PMSA) | Cell Viability (Ferroptosis Induction) | SKOV3 (Ovarian Cancer), 22RV1 (Prostate Cancer) | IC50 | 3.451 µM (SKOV3), 1.182 µM (22RV1)[2] |
| Acyl Sulfonamide Spirodienones (e.g., Compound 4a) | Antiproliferative Activity | MDA-MB-231 (Breast Cancer), A549 (Lung Cancer), HeLa (Cervical Cancer) | IC50 | 0.07 µM (MDA-MB-231), 0.11 µM (A549), 0.18 µM (HeLa)[3] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II and IV) | Cell Growth Inhibition | Various Hematological Cancer Cell Lines | mRNA expression of p53 and Bax | Increased expression of apoptosis-promoting genes[4] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives (e.g., Compound 6e) | Anti-inflammatory Activity (NO and TNF-α Production) | RAW 264.7 (Macrophage) | IC50 | 0.86 µM (NO), 1.87 µM (TNF-α)[5] |
Detailed Experimental Protocols
Reproducibility of in vitro experiments is critically dependent on the adherence to detailed and well-documented protocols. Below are methodologies for key experiments cited in the comparison table.
Cell Viability and Proliferation Assays (MTT and Colony Formation)
These assays are fundamental in assessing the cytotoxic or cytostatic effects of a compound on cancer cells.
1. MTT Assay (for IC50 Determination of PMSA): [2]
-
Cell Lines: SKOV3 and 22RV1 cells.
-
Procedure:
-
Seed cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat the cells with a graded concentration of PMSA solution. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Cell Colony Formation Assay (for PMSA): [2]
-
Cell Lines: SKOV3 and 22RV1 cells.
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with different concentrations of PMSA.
-
Incubate the plates for a period that allows for colony formation (typically 1-2 weeks), replacing the medium with fresh medium containing the compound every few days.
-
After incubation, wash the colonies with PBS, fix them with methanol, and stain with a solution like crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Anti-inflammatory Assays
These assays are used to evaluate the potential of compounds to modulate inflammatory responses.
1. Nitric Oxide (NO) Production Assay (Griess Assay): [5][6]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives) for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system, which involves a colorimetric reaction.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
2. TNF-α Production Assay (ELISA): [5]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the NO production assay.
-
Collect the cell culture supernatant after the incubation period.
-
Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Determine the absorbance using a microplate reader and calculate the TNF-α concentration based on a standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding and reproducing the reported findings.
Signaling Pathway of PMSA-induced Ferroptosis
The anticancer effect of 4-Methyl-N-(Piperidin-1-Ylmethylene) benzenesulfonamide (PMSA) has been attributed to the induction of ferroptosis through the KEAP1-NRF2-GPX4 axis[2]. The following diagram illustrates this proposed mechanism.
References
- 1. N-(Piperidin-4-yl)methanesulfonamide hydrochloride [myskinrecipes.com]
- 2. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacokinetic profiles of different piperidine sulfonamides
This guide offers a comparative overview of the pharmacokinetic profiles of various piperidine sulfonamide derivatives, compounds of significant interest in contemporary drug discovery. By examining key pharmacokinetic parameters from preclinical studies, this document aims to provide researchers, scientists, and drug development professionals with the necessary data to inform candidate selection and guide future research. The following sections present a summary of quantitative data, detailed experimental methodologies, and a standardized workflow for pharmacokinetic screening.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of several piperidine sulfonamide and related compounds are summarized below. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) characteristics of a potential drug candidate.[1][2] Data has been compiled from various preclinical studies in rodent models.
| Compound | Class | Dosing Route & Level | Cmax (mg/L) | Tmax (h) | AUC (kg·h/L) | T1/2 (h) | Clearance (mL/min/kg) | Bioavailability (%) | Reference |
| 11a | Sulfamide Arginase Inhibitor | IV (mouse) | 34.59 | - | 4.13 | - | 4.0 | - | [3] |
| 15a | Guanidine Arginase Inhibitor | IV (mouse) | 18.83 | - | 1.66 | - | 10.0 | - | [3] |
| 15aa | Guanidine Arginase Inhibitor | IV (rat) | 21.22 | - | 3.92 | - | 4.2 | - | [3] |
| 13q | Piperazine Sulfonamide (11β-HSD1 Inhibitor) | PO (rat, 5 mg/kg) | - | - | - | - | - | Good | [4] |
| 13u | Piperazine Sulfonamide (11β-HSD1 Inhibitor) | PO (rat, 5 mg/kg) | - | - | - | - | - | Good | [4] |
| ZM241385 | A2AR Antagonist | IV (rat, 5 mg/kg) | - | - | - | - | High | Low | [5] |
| Piperine | - | PO (rat) | 0.983 µg/mL | ~2 | 7.53 µg·hr/mL | 1.224 | 2.656 L/kg/hr | 24 | [6] |
| BM 113 | Piperidine Derivative | IV (rat, 0.750 mg/kg) | - | - | - | 1.36 (male, phase 1), 38.6 (male, phase 2) | - | - |
Note: Direct comparison should be made with caution due to variations in experimental species, analytical methods, and the specific chemical structures of the compounds. The term "Good" for bioavailability for compounds 13q and 13u was used in the source material without providing specific quantitative data.[4]
Experimental Protocols
The following methodologies represent typical protocols for determining the pharmacokinetic profiles of small molecules like piperidine sulfonamides in preclinical settings.[1][7][8]
In Vivo Pharmacokinetic Study in Rodents
-
Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used.[4][5] Animals are acclimatized for 3-5 days before the experiment.[1]
-
Drug Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Solutol HS 15) and administered as a bolus injection into the tail vein.[5] Doses are determined based on preliminary toxicity and efficacy studies.[1]
-
Oral (PO): The compound is formulated as a suspension or solution and administered via oral gavage.[5]
-
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.[6]
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 13,000 rpm for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] This involves protein precipitation, followed by separation on a C18 column and detection by mass spectrometry.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.[5] This includes the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (T1/2), clearance (CL), and volume of distribution (Vd).[9][10][11]
Diagram of a Standard Preclinical Pharmacokinetic Workflow
Caption: A generalized workflow for preclinical in vivo pharmacokinetic studies.
Discussion
The presented data, although from different studies, provides valuable insights into the pharmacokinetic behavior of piperidine sulfonamides and related structures. For instance, the sulfamide and guanidine-based arginase inhibitors demonstrate low clearance in rodent models, a desirable property for maintaining therapeutic concentrations.[3] However, the low oral bioavailability often observed with such compounds remains a challenge.[3][5]
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 3. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 11. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Piperidin-4-ylmethanesulfonamide Derivatives in Antibacterial Drug Discovery
For Immediate Release
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of novel sulfonamide derivatives incorporating a piperidine moiety. The findings presented herein offer valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents. The data indicates that specific structural modifications to the piperidin-4-ylmethanesulfonamide scaffold significantly influence antibacterial potency, particularly against plant bacterial pathogens.
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis of synthesized this compound analogues reveals several key determinants of their antibacterial activity. The core structure consists of a piperidine ring linked to a sulfonamide group, with various substituents on the aromatic ring of the sulfonamide. The antibacterial efficacy of these compounds was evaluated against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).
The data demonstrates that the nature and position of substituents on the benzene ring of the sulfonamide moiety are crucial for biological activity. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl (CF3) and halogens (Br, Cl), at specific positions can enhance the antibacterial potency. Notably, replacing the benzene ring with a heterocyclic ring was found to dramatically decrease the antibacterial activity, highlighting the importance of the phenyl group for efficacy.[1]
Quantitative Comparison of Antibacterial Activity
The antibacterial activities of the this compound derivatives are summarized below. The half-maximal effective concentration (EC50) values indicate the concentration of the compound required to inhibit 50% of the bacterial growth.
| Compound ID | Substituent on Benzene Ring | EC50 against Xoo (µg/mL) | EC50 against Xac (µg/mL) |
| A8 | 3-Br | - | 4.74 |
| A10 | 2-CF3 | 2.65 | - |
| C4 | (Structure with medium alkyl chain) | 2.02 | - |
| Bismerthiazol (Control) | - | 42.38 | - |
| Thiodiazole Copper (Control) | - | 64.50 | - |
Data extracted from a study on novel sulfonamide derivatives containing a piperidine moiety as new bactericide leads.[1][2][3]
Experimental Protocols
In Vitro Antibacterial Activity Assay
The antibacterial activities of the synthesized this compound derivatives were determined using the turbidimetric method.[1]
-
Bacterial Strains: Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) were used.
-
Culture Medium: Nutrient broth (NB) was used for bacterial growth.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure:
-
Bacterial cultures were grown to the logarithmic phase.
-
The bacterial suspension was diluted to a concentration of approximately 10^6 CFU/mL.
-
The test compounds were added to the bacterial suspension in a 96-well plate at various concentrations.
-
The plates were incubated at 30°C for 24-48 hours.
-
The optical density (OD) at 600 nm was measured to determine bacterial growth.
-
-
Data Analysis: The EC50 values were calculated by plotting the percentage of inhibition against the compound concentration. Commercial bactericides like bismerthiazol and thiodiazole copper were used as positive controls.[1][2][3]
Mechanism of Action: Dihydropteroate Synthase Inhibition
Biochemical assays have confirmed that a lead compound from this series, C4, targets and interacts with dihydropteroate synthase (DHPS).[1][2][3] DHPS is a key enzyme in the folate biosynthesis pathway, which is essential for bacterial survival as it is involved in the synthesis of nucleic acids and certain amino acids. By inhibiting DHPS, these compounds disrupt this vital metabolic pathway, leading to bacterial cell death. Furthermore, it has been observed that these derivatives can also cause irreversible damage to the bacterial cell membrane.[1][2][3]
Caption: Inhibition of the Dihydropteroate Synthase (DHPS) pathway by this compound derivatives.
General Experimental Workflow for SAR Analysis
The structure-activity relationship analysis of novel chemical entities typically follows a structured workflow, from initial design and synthesis to biological evaluation.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Piperidin-4-ylmethanesulfonamide: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like Piperidin-4-ylmethanesulfonamide is critical for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Considerations
Key safety precautions include:
-
Handling the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1].
-
Avoiding the generation of dust and aerosols[1].
-
Preventing the chemical from entering drains or waterways, as it is classified with a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.
Quantitative Data Summary
Due to the limited availability of specific toxicological and environmental data for this compound, the following table summarizes the known information and data for closely related compounds to provide a safety reference.
| Property | Value/Classification | Source |
| Chemical Name | n-piperidin-4-yl-methanesulfonamide | Sigma-Aldrich |
| Molecular Formula | C₆H₁₄N₂O₂S | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Sigma-Aldrich |
| Related Compound Hazards | The parent compound, piperidine, is highly flammable, toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage[2][3]. | Multiple SDS |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][4].
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification and Labeling:
-
Clearly label a dedicated, compatible, and sealable hazardous waste container with "Hazardous Waste," the chemical name "this compound," and any other required institutional information.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Waste Collection:
-
Carefully transfer any waste this compound (solid or in solution) into the designated hazardous waste container.
-
Avoid cross-contamination with other waste streams. Segregate from incompatible materials such as strong acids and oxidizing agents[4].
-
-
Container Management:
-
Arranging for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Piperidin-4-ylmethanesulfonamide
Essential Safety and Handling Guide for Piperidin-4-ylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound and its salts. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.
I. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or vinyl gloves are suitable. Always check for perforations before use and change gloves frequently.[1] |
| Eye Protection | Safety glasses/goggles | Chemical splash goggles are required to protect against dust and aerosols.[1][2] |
| Body Protection | Laboratory coat | A standard, fully-buttoned laboratory coat should be worn.[1] |
| Respiratory Protection | Fume hood | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][2] |
II. Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Area Inspection:
- Ensure a certified chemical fume hood is in proper working order.
- Verify that an emergency eyewash station and safety shower are accessible.
- Clear the workspace of any unnecessary equipment or chemicals.
- Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of the solid compound inside a chemical fume hood to control dust.
- Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
3. Solution Preparation:
- When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
- Keep the container tightly closed when not in use.[2]
4. Post-Handling:
- Thoroughly clean all equipment and the work area after use.
- Wash hands thoroughly after handling the compound, even if gloves were worn.
Visualizing the Safe Handling Workflow
The following diagram illustrates the essential steps for safely handling this compound, from initial preparation to the final disposal of waste.
Caption: Workflow for handling this compound.
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered chemical waste.
- Segregate this waste into a designated, clearly labeled hazardous waste container.[3]
2. Container Management:
- Keep the hazardous waste container tightly closed when not in use.[4]
- Store the waste container in a designated satellite accumulation area away from incompatible materials.
3. Final Disposal:
- Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[2]
- Arrange for the collection of the hazardous waste by a licensed environmental services company.
- The recommended method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Important: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5]
Hazard-Based PPE Selection
The selection of appropriate PPE is directly linked to the potential hazards associated with this compound. The following diagram illustrates this relationship.
Caption: PPE selection based on chemical hazards.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
